molecular formula C9H19NO B2763927 4-(Tert-butoxy)piperidine CAS No. 178312-67-9

4-(Tert-butoxy)piperidine

Cat. No.: B2763927
CAS No.: 178312-67-9
M. Wt: 157.257
InChI Key: FOANNJQFHJONSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxy)piperidine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOANNJQFHJONSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Conformational Landscape: A Technical Guide to the Crystal Structure Analysis of 4-(Tert-butoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(tert-butoxy)piperidine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties and modulate biological activity. Its conformational intricacies, however, present a significant challenge to drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystal structure analysis of this compound derivatives. By integrating experimental rigor with field-proven insights, this guide details the critical steps from crystallization to advanced structural elucidation, empowering researchers to unlock the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a cornerstone of many successful pharmaceuticals due to its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that can effectively probe biological space. The introduction of a bulky tert-butoxy group at the 4-position serves several strategic purposes in drug design. It can act as a lipophilic handle to enhance membrane permeability, serve as a steric shield to prevent unwanted metabolic transformations, and lock the piperidine ring into specific chair conformations, thereby reducing the entropic penalty upon binding to a biological target.

However, the conformational flexibility of the piperidine ring, coupled with the steric demands of the tert-butoxy group, can lead to complex solid-state behaviors, including polymorphism and the formation of various solvates and hydrates. A thorough understanding of the three-dimensional structure at the atomic level is therefore paramount for establishing robust structure-activity relationships (SAR) and ensuring the development of drug candidates with optimal and reproducible biopharmaceutical properties. This guide provides a roadmap for achieving that understanding through rigorous crystal structure analysis.

The Art and Science of Crystallization

The journey to a high-resolution crystal structure begins with the challenging yet crucial step of obtaining single crystals of sufficient quality for X-ray diffraction analysis. The conformational flexibility of the piperidine ring and the often-lipophilic nature of its derivatives can make crystallization a non-trivial pursuit.

Foundational Principles of Crystallization for Piperidine Derivatives

The goal of crystallization is to slowly and systematically reduce the solubility of the molecule, encouraging the ordered assembly of molecules into a crystal lattice rather than amorphous precipitation. Key variables to meticulously control include:

  • Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the compound at a higher temperature and allow for slow supersaturation as the temperature is lowered or as a less-soluble anti-solvent is introduced. For this compound derivatives, a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, toluene) should be screened.

  • Supersaturation: This is the driving force for crystallization. It can be achieved through various methods, including slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion.

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation and disrupt crystal growth.

Step-by-Step Experimental Protocol: Vapor Diffusion Crystallization

Vapor diffusion is a highly effective and widely used technique for the crystallization of small molecules.

Materials:

  • Compound of interest (highly purified)

  • A selection of solvents for solubility screening (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Small glass vials (e.g., 2 mL)

  • Larger glass jar or beaker with a tight-fitting lid

  • Syringes and filters

Procedure:

  • Solubility Screening: Determine the solubility of your compound in a range of solvents. The ideal solvent will fully dissolve the compound at a moderate concentration.

  • Prepare the Inner Vial: Dissolve 2-5 mg of the compound in 0.5 mL of the chosen solvent in a small, open vial.

  • Prepare the Outer Reservoir: In a larger, sealable jar, add 2-3 mL of a less-soluble "anti-solvent" in which your compound has poor solubility.

  • Incubation: Place the small vial containing your compound solution inside the larger jar, ensuring the liquid levels are such that the inner vial will not tip over. Seal the jar tightly.

  • Slow Diffusion: Over hours to days, the vapor from the anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of your compound and inducing crystallization.

  • Monitoring: Monitor the vial periodically for the appearance of single crystals.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization (Vapor Diffusion) cluster_analysis Analysis Compound High-Purity Compound Dissolve Dissolve Compound in Solvent (Inner Vial) Compound->Dissolve Solvents Solvent Screening Solvents->Dissolve Incubate Incubate & Seal Dissolve->Incubate Reservoir Prepare Anti-solvent Reservoir (Outer Jar) Reservoir->Incubate Crystals Crystal Formation Incubate->Crystals Slow Diffusion Harvest Harvest & Mount Crystal Crystals->Harvest Diffraction X-ray Diffraction Harvest->Diffraction

Caption: Workflow for single-crystal growth by vapor diffusion.

Unveiling the Third Dimension: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules pack together in the solid state.

The Core Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern.[1] By measuring the positions and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be reconstructed. From this electron density map, the positions of the individual atoms can be determined, yielding a precise molecular structure.

Experimental Workflow: From Crystal to Structure

1. Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.

3. Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

5. Structure Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for any unusual bond lengths or angles and ensuring that all atoms have been correctly assigned.

Interpreting the Crystal Structure: Key Insights for Drug Discovery

The final crystal structure provides a wealth of information that is invaluable for drug discovery and development.

Conformational Analysis of the Piperidine Ring

The piperidine ring in this compound derivatives typically adopts a chair conformation to minimize steric strain.[2] The bulky tert-butoxy group will strongly prefer to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The precise chair conformation, including any subtle distortions, can be quantified by measuring the puckering parameters of the ring.

Intermolecular Interactions and Crystal Packing

The way in which molecules pack in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. A detailed analysis of these interactions can provide insights into the solid-state properties of the compound, including its melting point, solubility, and stability. In the absence of strong hydrogen bond donors, the crystal packing of this compound derivatives is often dominated by weaker C-H···O interactions and van der Waals forces.

Structure-Activity Relationship (SAR) and Rational Drug Design

The experimentally determined three-dimensional structure of a this compound derivative can be used to rationalize its biological activity. By docking the crystal structure into the active site of its biological target, key binding interactions can be identified. This information can then be used to guide the design of new analogs with improved potency and selectivity.

Complementary Techniques for a Holistic Understanding

While single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, a comprehensive understanding of the compound's properties requires the use of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound in solution and for providing insights into its dynamic conformational behavior. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the connectivity of the atoms.[3] Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of protons, which can be used to infer the preferred conformation of the molecule in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.[3] The characteristic vibrational frequencies of the C-O-C ether linkage of the tert-butoxy group and the C-N bond of the piperidine ring can be readily identified.

Computational Modeling

In conjunction with experimental data, computational modeling can provide valuable insights into the conformational preferences and electronic properties of this compound derivatives.[3] Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and to calculate its vibrational frequencies, which can be compared with the experimental FT-IR spectrum.[3]

Data Presentation: A Case Study

To illustrate the application of the principles outlined in this guide, a hypothetical crystal structure analysis of a novel this compound derivative is presented below.

Parameter Value
Chemical FormulaC₁₅H₂₃NO₂
Formula Weight249.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)9.876(2)
β (°)105.12(1)
Volume (ų)1489.1(5)
Z4
R-factor (%)4.2

Table 1: Crystallographic data for a hypothetical this compound derivative.

Conclusion: From Structure to Strategy

The crystal structure analysis of this compound derivatives is a critical component of modern drug discovery. A high-resolution crystal structure provides an unprecedented level of detail about the three-dimensional conformation and intermolecular interactions of these important molecules. This information is essential for understanding their structure-activity relationships, for guiding the design of new and improved drug candidates, and for ensuring the development of robust and reproducible solid forms. By following the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of crystallizing and structurally characterizing these versatile compounds, thereby accelerating the journey from a promising lead molecule to a life-saving therapeutic.

References

  • Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. [Link]

  • Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Small Molecule X-ray Crystallography. NC State University. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. International Union of Crystallography. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. International Union of Crystallography Journals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-(Tert-butoxy)piperidine

[1]

Executive Summary

4-(Tert-butoxy)piperidine (CAS: 178312-67-9) is a specialized heterocyclic intermediate critical in the synthesis of kinase inhibitors (e.g., MK2 pathway) and PARP inhibitors.[1][2][3][4][5] Its structure features a secondary amine capable of diverse functionalization and a bulky tert-butoxy ether group that imparts specific lipophilic characteristics while maintaining metabolic stability.[1]

This guide addresses the solubility challenges associated with this amphiphilic scaffold. Unlike simple piperidines, the tert-butoxy moiety significantly alters solvation thermodynamics, necessitating a tailored approach to solvent selection for reaction optimization, extraction, and crystallization.

Part 1: Physicochemical Profile & Solubility Logic

To predict and manipulate solubility, one must understand the competing forces within the molecule.

Structural Determinants[1][6]
  • Secondary Amine (

    
    ):  Dominates polarity.[1] In its free base form, it accepts hydrogen bonds; in its salt form (e.g., Hydrochloride), it is an ionic species highly soluble in water and polar protic solvents.
    
  • Tert-Butoxy Group: A bulky, lipophilic domain.[1] It disrupts the hydrogen bonding network of water, reducing aqueous solubility of the free base compared to unsubstituted piperidine. It enhances solubility in chlorinated and ethereal solvents.

Solubility Landscape Table

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard processing conditions for piperidine derivatives.

Table 1: Solubility Profile of this compound

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityMechanistic Insight
Polar Protic WaterLow / Sparingly SolubleHigh Ionic dipole interactions drive salt solubility.[1]
Methanol (MeOH)High High Amphiphilic nature matches MeOH's OH group and alkyl chain.
Chlorinated Dichloromethane (DCM)High LowDCM solvates the lipophilic t-butoxy/piperidine ring well.[1]
ChloroformHigh LowExcellent for free base extraction.[1]
Polar Aprotic Acetonitrile (ACN)High ModeratePreferred for S_N2 reactions (e.g., with alkyl halides).
DMSO / DMFHigh High Universal solvents; difficult to remove (high BP).
Esters/Ethers Ethyl Acetate (EtOAc)High Very LowStandard extraction solvent for the free base.
THFHigh LowGood reaction solvent; salt may crash out.[1]
Non-Polar TolueneModerateInsolubleUseful for high-temp reactions; salt is insoluble.[1]
Hexanes/HeptaneLowInsolubleAnti-solvent for crystallization.[1]

Process Note: The HCl salt is the typical commercial form due to stability. To use it in non-polar organic reactions, you must perform a "free-basing" step (neutralization) in situ or prior to reaction.[1]

Part 2: Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Equilibrium Method)

Objective: To determine the precise saturation point of this compound in a specific solvent for process scale-up.

Reagents:

  • This compound (Test Article).[1][2][3][4][5]

  • Target Solvent (HPLC Grade).

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

Workflow:

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a clear HPLC vial.

  • Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at ambient temperature (

    
    ).
    
  • Visual Check:

    • If solution is clear: Solubility > 100 mg/mL.[1] Add more solid and repeat.

    • If solid remains: System is saturated.[1]

  • Filtration: Filter the supernatant through a 0.45 µm filter into a pre-weighed vial.

  • Gravimetric Analysis (Self-Validation): Evaporate the solvent under nitrogen flow or vacuum.[1] Weigh the residue.

    • Calculation:

      
      
      
  • Purity Check (Optional): Re-dissolve residue in MeOH and run HPLC to ensure no degradation occurred during solvation (validates stability).

Protocol B: Acid/Base "Swing" Extraction

Objective: To isolate pure this compound from reaction byproducts using its pH-dependent solubility switch.

  • Dissolution: Dissolve crude mixture in DCM or Ethyl Acetate .

  • Acid Wash: Extract organic layer with 1M HCl (aq) .

    • Chemistry: The amine protonates (

      
      ), becoming water-soluble.[1] Impurities (non-basic) remain in the organic layer.
      
  • Separation: Discard the organic layer (contains impurities). Keep the aqueous acidic layer.

  • Basification: Cool aqueous layer to

    
    . Slowly add 10% NaOH  or Sat. 
    
    
    until pH > 12.[1]
    • Chemistry: The salt deprotonates, regenerating the lipophilic free base. The solution will become cloudy/oily.

  • Extraction: Extract the aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Part 3: Visualizing the Process Logic

Diagram 1: Solubility Decision Tree for Reaction Optimization

This decision tree guides the chemist in selecting the correct solvent system based on the starting form of the material (Salt vs. Free Base).

SolubilityLogicStartStarting Material FormSaltHCl Salt Form(Hydrophilic/Ionic)Start->SaltFreeBaseFree Base Form(Lipophilic/Amine)Start->FreeBaseAqMediaAqueous/Polar Media?(Water, MeOH, DMSO)Salt->AqMediaHigh SolubilityOrgMediaOrganic Media?(DCM, THF, Toluene)Salt->OrgMediaLow SolubilityFreeBase->AqMediaLow SolubilityFreeBase->OrgMediaHigh SolubilityDirectDissolveDirect Dissolution(Ready for Reaction)AqMedia->DirectDissolveYesSaltFormationAcid Scavenging Required(Product may crash out)AqMedia->SaltFormationIf Acid usedOrgMedia->DirectDissolveYes (for Free Base)FreeBaseStepIn-Situ Neutralization(Add TEA or DIPEA)OrgMedia->FreeBaseStepMust solubilize

Figure 1: Solvent selection logic based on the ionic state of this compound.[1]

Diagram 2: Purification Workflow (Acid/Base Swing)

This flowchart visualizes the purification protocol described in Section 2.2, highlighting the phase transfer mechanism.

ExtractionWorkflowCrudeCrude Mixture(Amine + Impurities)OrgSolventDissolve in DCM/EtOAcCrude->OrgSolventAcidWashAdd 1M HCl (aq)OrgSolvent->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayer1Organic Layer(Contains Impurities)PhaseSep->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Amine Salt)PhaseSep->AqLayer1KeepBasifyBasify (pH > 12)(NaOH/K2CO3)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalPure Free Base(Concentrated)Extract->Final

Figure 2: Purification via pH-dependent solubility switching (Acid/Base Extraction).[1]

References

  • Google Patents . (2016). US9458175B2 - MK2 inhibitors and uses thereof.[1] Retrieved February 4, 2026, from

  • Google Patents . (2009). WO2009093032A1 - Phthalazinone derivatives.[1] Retrieved February 4, 2026, from

  • Accela Chem . (n.d.). Product Information: this compound (CAS 178312-67-9).[1][2][3][4] Retrieved February 4, 2026, from [Link]

Molecular weight and formula of 4-(Tert-butoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Tert-butoxy)piperidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. While not as extensively documented as some of its analogues, its unique structural features—a piperidine ring functionalized with a sterically bulky tert-butoxy group—suggest significant potential as a building block in the design of novel molecules. This document will cover the fundamental physicochemical properties, including its molecular formula and weight, and delve into prospective synthetic strategies, characteristic reactivity, and potential applications in drug discovery and materials science. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical considerations for the handling and utilization of this compound.

Introduction: The Piperidine Scaffold and the Role of the Tert-butoxy Group

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial biological interactions. The functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as its lipophilicity, basicity, and metabolic stability.

The introduction of a tert-butoxy group at the 4-position of the piperidine ring imparts a unique set of characteristics. The bulky tert-butyl group can introduce significant steric hindrance, which can be strategically employed to influence the conformation of the piperidine ring, direct reaction pathways, and modulate interactions with biological targets. Furthermore, the ether linkage of the tert-butoxy group is generally stable under a range of chemical conditions, making it a robust functional group for multi-step syntheses.

This guide aims to provide a detailed exploration of this compound, from its basic molecular attributes to its potential as a versatile synthetic intermediate.

Physicochemical Properties of this compound

Due to the limited availability of experimental data for this compound in the public domain, the following properties are based on theoretical calculations and comparison with analogous structures.

PropertyValueSource
Molecular Formula C₉H₁₉NOCalculated
Molecular Weight 157.25 g/mol Calculated
IUPAC Name This compound
CAS Number Not readily available
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidAnalogy
Boiling Point Estimated to be in the range of 180-220 °CAnalogy
Solubility Expected to be soluble in a wide range of organic solventsAnalogy

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic disconnections. A common and logical approach involves the formation of the ether linkage between a suitable piperidine precursor and a source of the tert-butyl group.

Williamson Ether Synthesis Approach

A primary route to this compound is via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would likely proceed from 4-hydroxypiperidine.

Experimental Protocol: Synthesis of this compound

  • Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions. A common protecting group is the benzyloxycarbonyl (Cbz) group, which is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later.

  • Formation of the Alkoxide: The protected 4-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • Reaction with a Tert-butylating Agent: A tert-butylating agent, such as tert-butyl bromide, is added to the reaction mixture. The alkoxide displaces the bromide in an SN2 reaction to form the tert-butyl ether. Due to the steric hindrance of the tert-butyl group, this reaction may require elevated temperatures.

  • Deprotection: The Cbz protecting group is removed by hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection 4-hydroxypiperidine 4-hydroxypiperidine Protected_Piperidine N-Cbz-4-hydroxypiperidine 4-hydroxypiperidine->Protected_Piperidine Base Cbz-Cl Cbz-Cl Cbz-Cl->Protected_Piperidine Alkoxide Formation of Alkoxide Protected_Piperidine->Alkoxide NaH, THF Protected_Ether N-Cbz-4-(tert-butoxy)piperidine Alkoxide->Protected_Ether tBuBr tert-butyl bromide tBuBr->Protected_Ether Final_Product This compound Protected_Ether->Final_Product H2, Pd/C

Caption: A representative synthetic workflow for this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the secondary amine of the piperidine ring. This nitrogen atom is nucleophilic and can undergo a variety of reactions, making the molecule a valuable building block in organic synthesis.

N-Alkylation and N-Acylation

The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental in the construction of more complex molecules, particularly in the context of drug discovery where modification of the nitrogen substituent can significantly impact biological activity.

Use as a Ligand in Coordination Chemistry

Piperidine derivatives are known to act as ligands for various metal centers. The presence of the tert-butoxy group could influence the coordination properties of this compound, potentially leading to the formation of catalysts with unique reactivity and selectivity.

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not yet widely reported, its structural motifs suggest several areas of potential utility.

  • Medicinal Chemistry: The piperidine scaffold is a privileged structure in medicinal chemistry. The introduction of a tert-butoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross cell membranes. The steric bulk can also be used to probe the binding pockets of enzymes and receptors, potentially leading to more potent and selective inhibitors.

  • Materials Science: The incorporation of piperidine derivatives into polymers and other materials can impart desirable properties such as thermal stability and altered solubility. The tert-butoxy group could contribute to the creation of materials with specific hydrophobic or conformational characteristics.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the protons of the piperidine ring. The chemical shifts of the piperidine protons would be influenced by the electron-withdrawing effect of the oxygen atom.

    • ¹³C NMR: Distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be expected, in addition to the signals for the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight would be observed. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperidine ring.

  • Infrared (IR) Spectroscopy: Characteristic C-O stretching vibrations for the ether linkage and N-H stretching for the secondary amine would be present.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is expected to be a skin and eye irritant. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents a potentially valuable yet underexplored building block for organic synthesis. Its combination of a conformationally significant piperidine ring and a sterically demanding, chemically robust tert-butoxy group offers intriguing possibilities for the design of novel pharmaceuticals and materials. While detailed experimental data on this specific compound is sparse, this guide provides a solid theoretical foundation for its synthesis, reactivity, and potential applications, encouraging further investigation into its chemical space.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • PubChem. 4-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

Methodological & Application

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of N-Boc-4-Piperidyl Boronic Esters: Applications and Protocols for Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for designing ligands that interact with biological targets. When coupled with an aromatic or heteroaromatic system at the 4-position, the resulting 4-arylpiperidine motif becomes a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4]

This guide focuses on a key application of this reaction: the synthesis of 4-arylpiperidines using N-Boc protected piperidine boronic acid derivatives, specifically tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (commonly known as N-Boc-piperidine-4-boronic acid pinacol ester). We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The use of the tert-butoxycarbonyl (Boc) protecting group is crucial, as it deactivates the piperidine nitrogen, preventing side reactions and catalyst poisoning, while allowing for straightforward deprotection in later synthetic steps.[5][6] The pinacol ester form of the boronic acid provides enhanced stability, making the reagent easier to handle and store compared to the corresponding free boronic acid.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle begins with the active Palladium(0) catalyst, which undergoes oxidative addition with the aryl or heteroaryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) complex.[9][10] This is often the rate-limiting step of the cycle.

  • Transmetalation : This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron compound by a base (e.g., K₂CO₃, K₃PO₄).[11] The base reacts with the N-Boc-piperidine-4-boronic acid pinacol ester to form a more nucleophilic boronate species, which facilitates the transfer of the piperidyl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[11][12]

  • Reductive Elimination : In the final step, the two organic groups (the aryl group and the piperidyl group) on the palladium center couple, forming the desired C-C bond of the 4-arylpiperidine product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13][14]

Suzuki_Mechanism Fig 1: Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reagents Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Palladacycle) OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdPip Ar-Pd(II)-Pip(Boc) Transmetal->ArPdPip [Pip(Boc)-B(OR)₂OH]⁻ M⁺ RedElim Reductive Elimination ArPdPip->RedElim RedElim->Pd0 Product Ar-Pip(Boc) (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration center ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicEster N-Boc-Piperidine Boronic Ester BoronicEster->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Fig 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Experimental Protocol: Synthesis of tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a commercially available aryl bromide with N-Boc-piperidine-4-boronic acid pinacol ester.

Materials and Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boronic Ester: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (e.g., 1.0 mmol, 187 mg), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol, 373 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.02 mmol, 16.3 mg). Then, add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.

Workflow Fig 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Aryl Halide, Boronic Ester, Base) to dry flask B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Catalyst & Degassed Solvents B->C D 4. Heat to 90°C (Monitor by TLC/LC-MS) C->D E 5. Cool & Dilute (EtOAc, H₂O) D->E F 6. Extract with EtOAc E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Fig 2: Experimental Workflow

Optimization of Key Reaction Parameters

Achieving high yields in Suzuki-Miyaura couplings often requires careful optimization of several interdependent parameters.[15][16] The choice of catalyst, ligand, base, and solvent can dramatically influence reaction efficiency, rate, and selectivity.

ParameterCommon Choices & RationalePotential Issues
Palladium Catalyst Pd(PPh₃)₄: A classic, versatile choice.[3] Pd(dppf)Cl₂: Excellent for a broad range of substrates, often providing higher yields.[17] Pd₂(dba)₃ with Ligand: Allows for flexible ligand screening.Catalyst deactivation (air sensitivity). Low turnover for challenging substrates. High catalyst loading may be required.[18]
Ligand Triphenylphosphine (PPh₃): Standard, cost-effective. Buchwald Ligands (e.g., XPhos, SPhos): Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination, enabling coupling of less reactive halides (e.g., chlorides).[9]Ligand can be expensive. Steric hindrance may sometimes slow the reaction.
Base K₂CO₃: A moderately strong, inexpensive base, widely effective.[13] K₃PO₄: A stronger base, often used for less reactive aryl chlorides or hindered substrates.[9] Cs₂CO₃ / CsF: Highly effective but more expensive; used in difficult couplings.Base-sensitive functional groups on substrates may be compromised. Insufficiently strong base can lead to slow or incomplete reaction.
Solvent System Toluene, Dioxane, or DME with Water: Biphasic systems are common. Water aids in dissolving the inorganic base and facilitates transmetalation.[13] Anhydrous (e.g., THF, Dioxane): Can be used with bases like CsF.Poor solvent choice can lead to low solubility of reagents or catalyst precipitation. High temperatures can cause solvent degradation.
Temperature 60-110 °C: Most reactions require heating to overcome the activation energy for oxidative addition.[16]Temperatures that are too high can lead to side reactions or catalyst decomposition. Temperatures that are too low result in slow reaction rates.

Conclusion

The Suzuki-Miyaura cross-coupling reaction utilizing N-Boc-piperidine-4-boronic acid pinacol ester is an indispensable tool for the modern medicinal chemist. It provides a robust, reliable, and highly functional group-tolerant method for synthesizing the valuable 4-arylpiperidine scaffold.[19][20] By understanding the core principles of the catalytic cycle and systematically optimizing key reaction parameters—catalyst, base, and solvent—researchers can efficiently construct complex molecular architectures en route to novel therapeutics. The stability afforded by the Boc protecting group and the pinacol ester ensures that this building block remains a go-to reagent in the drug discovery and development pipeline.

References

  • University of California, Berkeley. (2014, February 6). The Suzuki Reaction.
  • Chemler, S. R., & Lynch, S. M. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemler, S. R., & Lynch, S. M. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, March 31). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings.
  • MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). The Crucial Role of Boronic Acid Pinacol Esters in Modern Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

Sources

Application Note: Synthesis of Spirocyclic Compounds from 4-Piperidone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Spirocyclic piperidines represent a "privileged scaffold" in modern drug discovery. Unlike flat, aromatic-heavy compounds, these sp3-rich architectures offer distinct vectors for exploring chemical space, improving solubility, and enhancing target selectivity (e.g., GPCRs, ion channels). This guide provides validated, step-by-step protocols for transforming the ubiquitous building block 4-piperidone into three high-value spirocyclic classes: Spiro-hydantoins , Spiro-indolenines , and Spiro-chromanones .

Why 4-Piperidone?

4-Piperidone serves as the ideal "linchpin" ketone. Its C4 carbonyl is highly reactive toward nucleophilic attack and condensation, while the N1 position allows for facile diversification (e.g., N-Boc, N-Benzyl, N-Aryl) to modulate lipophilicity and pharmacokinetic profiles.

Decision Matrix: Selecting the Right Synthetic Pathway

Before initiating synthesis, select the pathway that aligns with your pharmacophore requirements.

ScaffoldSelection Start Starting Material: 4-Piperidone Target Target Pharmacophore? Start->Target PathA Spiro-Hydantoin (Bucherer-Bergs) Target->PathA Rigid H-Bond Donor/Acceptor PathB Spiro-Indole (Fischer Indole) Target->PathB Indole Mimic (Aromatic Interaction) PathC Spiro-Chromanone (Kabbe Condensation) Target->PathC Oxygenated Bicyclic System AppA Application: Anticonvulsants, Enzyme Inhibitors PathA->AppA AppB Application: GPCR Ligands, Serotonin Modulators PathB->AppB AppC Application: Acetyl-CoA Carboxylase Inhibitors PathC->AppC

Figure 1: Strategic decision tree for spirocyclic synthesis from 4-piperidone.

Detailed Experimental Protocols

Protocol A: The Bucherer-Bergs Reaction (Spiro-Hydantoins)

This is the industry-standard method for generating the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. It is robust, scalable, and tolerates various N-substituents.

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a cyanohydrin, followed by an aminonitrile, which cyclizes with CO₂ to form the hydantoin ring.[1][2][3]

Materials:
  • Substrate: N-Benzyl-4-piperidone (10 mmol)

  • Reagents: Potassium Cyanide (KCN, 20 mmol), Ammonium Carbonate ((NH₄)₂CO₃, 40 mmol)

  • Solvent: Ethanol / Water (1:1 v/v)

  • Safety Note: DANGER. KCN releases fatal HCN gas upon contact with acid. Work in a high-efficiency fume hood. Keep a cyanide antidote kit available. Bleach all waste streams to pH > 10.

Step-by-Step Procedure:
  • Preparation: In a 100 mL round-bottom flask (or sealed pressure tube for higher yields), dissolve N-benzyl-4-piperidone (1.89 g, 10 mmol) in 20 mL of Ethanol/Water (1:1).

  • Addition: Add (NH₄)₂CO₃ (3.84 g, 40 mmol) followed carefully by KCN (1.30 g, 20 mmol).

  • Reaction: Heat the mixture to 60°C for 12–18 hours.

    • Optimization Tip: If using a sealed pressure vessel (Ace Glass), heat to 90°C for 4 hours to drive the reaction to completion (prevents loss of NH₃/CO₂).

  • Workup: Cool the reaction to 0°C (ice bath). The product often precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 65–85%.

Protocol B: Fischer Indole Synthesis (Spiro-Indolenines)

This route constructs the spiro[indoline-3,4'-piperidine] core. It requires an acidic catalyst to promote the [3,3]-sigmatropic rearrangement of the hydrazone intermediate.

Materials:
  • Substrate: N-Boc-4-piperidone (10 mmol)

  • Reagent: Phenylhydrazine (11 mmol)

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) or 10% H₂SO₄ in EtOH.

  • Safety Note: Phenylhydrazine is toxic and a skin sensitizer. Handle with gloves.

Step-by-Step Procedure:
  • Hydrazone Formation: In a 50 mL flask, mix N-Boc-4-piperidone (1.99 g, 10 mmol) and phenylhydrazine (1.19 g, 11 mmol) in Ethanol (15 mL). Stir at room temperature for 1 hour until hydrazone formation is complete (monitored by TLC).

  • Cyclization: Evaporate the ethanol. Re-dissolve the residue in Glacial Acetic Acid (10 mL).

  • Heating: Heat to 70–80°C for 3 hours.

    • Critical Control Point: Do not overheat (>100°C) as this can degrade the N-Boc group. If using N-Benzyl, reflux (118°C) is permissible.

  • Quenching: Pour the mixture into ice-water (50 mL). Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH 8–9.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Product: The initial product is often the spiro-indolenine (C=N bond). To obtain the spiro-indoline (NH, single bond), reduce the crude indolenine with NaBH₄ (2 eq) in Methanol at 0°C.

Protocol C: Kabbe Condensation (Spiro-Chromanones)

This method couples 4-piperidone with 2-hydroxyacetophenones to create spiro[chroman-2,4'-piperidine]-4-one , a scaffold found in acetyl-CoA carboxylase inhibitors.

Materials:
  • Substrate: N-Boc-4-piperidone (10 mmol)

  • Reagent: 2-Hydroxyacetophenone (10 mmol)

  • Catalyst: Pyrrolidine (5 mmol, 0.5 eq)

  • Solvent: Methanol or Toluene (with Dean-Stark trap)

Step-by-Step Procedure:
  • Mixing: Combine ketone and 2-hydroxyacetophenone in Methanol (20 mL).

  • Catalysis: Add pyrrolidine.

  • Reflux: Heat to reflux (65°C for MeOH) for 4–6 hours.

  • Mechanism Check: The reaction proceeds via a Knoevenagel condensation followed by an intramolecular Michael-type oxa-cyclization.

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with 1N HCl (to remove pyrrolidine), then brine.

  • Yield Expectation: 50–70%.

Quantitative Comparison of Methods

ParameterBucherer-Bergs (Hydantoin)Fischer Indole (Indolenine)Kabbe (Chromanone)
Reaction Type Multicomponent (MCR)Sigmatropic RearrangementCondensation / Cyclization
Atom Economy HighModerate (loss of NH₃)Moderate (loss of H₂O)
Typical Yield 70–90%50–75%50–70%
Key Risk Cyanide ToxicityAcid sensitivity of PGPolymerization of ketone
Primary Use Antiepileptics, Ion ChannelsGPCR Agonists/AntagonistsMetabolic Enzyme Inhibitors

Mechanistic Visualization (Bucherer-Bergs)

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the formation of the aminonitrile.

BuchererBergs Ketone 4-Piperidone (Ketone) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN / KCN Aminonitrile Aminonitrile (Critical Intermediate) Cyanohydrin->Aminonitrile + NH3 / (NH4)2CO3 Carbamate Carbamic Acid Derivative Aminonitrile->Carbamate + CO2 Hydantoin Spiro-Hydantoin Product Carbamate->Hydantoin Cyclization (- H2O)

Figure 2: Step-wise mechanism of the Bucherer-Bergs reaction.

References

  • Spirocyclic Scaffolds in Drug Discovery: Source: PharmaBlock Whitepaper. "Spirocyclic Piperidines in Drug Discovery."
  • Bucherer-Bergs Reaction Protocol: Source: Alfa Chemistry. "Bucherer-Bergs Reaction: Mechanism and Protocol."
  • Fischer Indole Synthesis (Spiroindolenines)

    • Source: Organic Syntheses.[4][5] "Synthesis of a Furoindoline Scaffold via an Interrupted Fischer Indolization." (Adapted conditions).

    • URL:[Link]

  • Kabbe Condensation (Spirochromanones)

    • Source: Organic Syntheses.[4][5] "Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation."

    • URL:[Link]

  • Medicinal Chemistry Reviews

    • Source: Strategies for the Synthesis of Spiropiperidines (White Rose Research Online).
    • URL:[Link]

Sources

Technical Application Note: 4-(Tert-butoxy)piperidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-(tert-butoxy)piperidine (CAS: 308846-37-5) as a specialized building block in the synthesis of small-molecule kinase inhibitors. Unlike standard piperidine or morpholine tails, the tert-butoxy moiety offers a unique physicochemical profile: it functions as a metabolic shield against O-dealkylation while maintaining high lipophilicity (LogP) for membrane permeability, without the hydrogen-bond donor liability of a free hydroxyl group.

This document provides optimized protocols for incorporating this moiety via Buchwald-Hartwig amination and S_NAr reactions, alongside critical stability data regarding its sensitivity to acidic deprotection conditions.

Strategic Rationale & SAR Implications

The "Metabolic Shield" Effect

In kinase inhibitor optimization, solvent-exposed tails are often modified to improve pharmacokinetic (PK) profiles. A common liability for methoxy-substituted tails is rapid O-demethylation by hepatic Cytochrome P450 enzymes (CYPs), leading to high clearance.

The tert-butyl ether in this compound sterically hinders the alpha-carbon, effectively blocking the oxidative dealkylation pathway.

Property4-Methoxypiperidine4-HydroxypiperidineThis compound
Metabolic Stability Low (O-demethylation risk)High (Phase II Glucuronidation risk)High (Steric Shield)
H-Bond Donor NoYes (Permeability penalty)No
Lipophilicity ModerateLowHigh (Improved CNS/Cell penetration)
Steric Bulk LowLowHigh (Fills hydrophobic sub-pockets)
Physicochemical Profile[1][2][3]
  • pKa (Calculated): ~10.8 (Secondary Amine).

  • LogP: ~1.8 (increases lipophilic ligand efficiency compared to 4-OH piperidine).

  • Solubility: The ether oxygen acts as a weak H-bond acceptor, aiding aqueous solubility in low pH environments (gastric) without acting as a donor.

Critical Handling: The Acid Stability Matrix

WARNING: The tert-butyl ether is acid-labile. A common failure mode in synthesis is the unintentional cleavage of the ether to an alcohol during the removal of N-Boc or other acid-sensitive protecting groups.

Stability Thresholds
  • Stable: 4M HCl in Dioxane (0°C to RT, short duration), NaOH, NaH, Pd/C hydrogenation.

  • Unstable: Neat TFA, BBr3, AlCl3, prolonged heating in acidic media.

Diagram 1: Stability & Deprotection Logic This workflow illustrates the decision process to prevent ether cleavage.

AcidStability Start Start: N-Boc-4-(tert-butoxy)piperidine Intermediate Decision Goal: Remove N-Boc Group Start->Decision MethodA Method A: 50% TFA/DCM (Standard Protocol) Decision->MethodA Avoid MethodB Method B: 4M HCl in Dioxane (0°C, 30 min) Decision->MethodB Recommended ResultA RISK: Partial/Total Cleavage of tert-butyl ether -> Alcohol MethodA->ResultA ResultB SUCCESS: N-Boc Cleaved Ether Intact MethodB->ResultB

Caption: Decision tree for N-deprotection. Avoid TFA if the tert-butyl ether must be preserved.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Application: Coupling this compound to aryl/heteroaryl halides (Cl, Br, I). Mechanism: Pd-catalyzed C-N bond formation.

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: RuPhos or BrettPhos (4 mol%) – RuPhos is preferred for secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) – Compatible with the ether moiety.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Inerting: Charge a reaction vial with Aryl Halide (1.0 equiv), this compound (1.2 equiv), NaOtBu (1.5 equiv), Pd2(dba)3, and RuPhos. Purge with Argon/Nitrogen for 5 mins.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to halide).

  • Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.[1]

    • Note: Do not exceed 110°C if using a thermally labile scaffold.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad. Wash filtrate with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Application: Coupling to electron-deficient heteroarenes (e.g., 2-chloropyrimidine, 4-chloro-quinazoline). Mechanism: Addition-Elimination.

Reagents:

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

  • Solvent: DMF, DMSO, or NMP (Polar Aprotic).

Step-by-Step:

  • Setup: Dissolve Heteroaryl Chloride (1.0 equiv) in DMF (0.2 M).

  • Addition: Add DIPEA (2.5 equiv) followed by this compound (1.1 equiv).

  • Reaction: Stir at 60°C for 2–6 hours.

    • Optimization: If the substrate is unreactive, add CsF (1.0 equiv) to accelerate the reaction via the "halex" effect or activate the leaving group.

  • Workup: Pour into ice-water. If precipitate forms, filter. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Synthesis Workflow & Decision Logic

The following diagram outlines the synthetic route selection based on the electrophile properties.

SynthesisWorkflow Substrate Electrophile Scaffold Check Electron Deficient? Substrate->Check Yes Yes (e.g., Pyrimidine, Nitrobenzene) Check->Yes No No (e.g., Anisole, Toluene) Check->No SNAr Protocol B: S_NAr (DIPEA, DMF, 60°C) Yes->SNAr Buchwald Protocol A: Buchwald-Hartwig (Pd-RuPhos, NaOtBu, 100°C) No->Buchwald

Caption: Route selection guide. S_NAr is preferred for electron-deficient rings due to simpler workup.

Quality Control & Characterization

When characterizing the final compound, specific NMR signals confirm the integrity of the tert-butyl ether.

  • 1H NMR (CDCl3): Look for a sharp singlet (9H) around δ 1.15 – 1.25 ppm .

  • 13C NMR: The quaternary carbon of the tert-butyl group appears around δ 73–75 ppm .

  • LCMS:

    • Ionization: ESI+ usually gives strong [M+H]+.

    • Fragmentation: In-source fragmentation may show a loss of 56 Da (isobutylene) if the cone voltage is too high, mimicking the alcohol mass. Do not mistake this for synthetic failure; check using a "soft" ionization method or NMR.

References

  • PubChem. 4-(tert-Butyl)piperidine Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Protocols.[Link]

  • Bisel, P., et al. (2008).[2] The tert-butyl group in chemistry and biology.[3][4][5] Organic & Biomolecular Chemistry.[6] [Link]

  • Hidasová, D., & Slanina, T. (2023).[7][8] Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups.[3] Journal of Organic Chemistry.[9] [Link]

Sources

Application Note: Synthesis and Evaluation of 4-Aminopiperidine Derivatives as Novel Antifungal Agents Targeting Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of fungal resistance to existing therapies necessitates the urgent development of novel antifungal agents.[1] The 4-aminopiperidine scaffold has emerged as a promising lead structure for creating new antifungals, particularly those targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2] This document provides a detailed guide for the synthesis, purification, and biological evaluation of a focused library of 4-aminopiperidine derivatives. We present a robust and reproducible protocol for synthesizing these compounds via reductive amination of N-substituted 4-piperidones. Furthermore, we outline the methodology for in vitro antifungal susceptibility testing against clinically relevant fungal species, such as Candida spp. and Aspergillus spp., and provide insights into the structure-activity relationships (SAR) that govern their efficacy.

Introduction & Design Rationale

The aliphatic heterocycles, piperidine and morpholine, are core structures in well-established antifungal drugs like amorolfine and fenpropidin.[1][2] Their mechanism of action involves the inhibition of two key enzymes in the post-squalene segment of the ergosterol biosynthesis pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2).[1][2][3][4] At physiological pH, the protonated piperidine ring is thought to mimic carbocationic high-energy intermediates generated during the enzymatic reactions, thereby disrupting the synthesis of ergosterol, which is vital for fungal cell membrane integrity and function.[1][5]

The 4-aminopiperidine scaffold introduces a second protonable nitrogen atom, offering a valuable point for chemical modification to fine-tune the compound's physicochemical properties and biological activity. This design strategy aims to enhance the molecule's interaction with the target enzymes and improve its antifungal potency and spectrum. By systematically modifying the substituents at both the piperidine nitrogen (N1) and the 4-amino nitrogen (N4), we can explore the chemical space to identify candidates with superior efficacy and reduced toxicity.[1]

Structure-Activity Relationship (SAR) Insights

Based on extensive studies, several key SAR trends have been identified for the 4-aminopiperidine class of antifungals:

  • N1-Substitution: Aromatic groups, such as benzyl or phenylethyl substituents on the piperidine nitrogen, are often associated with high antifungal activity.[1]

  • N4-Substitution: The nature of the substituent on the exocyclic 4-amino group is critical. Long, linear alkyl chains, particularly an n-dodecyl (C12) chain, have demonstrated outstanding antifungal activity.[1] In contrast, shorter, branched, or cyclic alkyl groups at this position tend to diminish the compound's potency.[1]

  • N4-Amine Functionality: The presence of a secondary amine at the 4-position is crucial. Acylation of this amine to form an amide leads to a significant or complete loss of antifungal activity, highlighting the importance of the protonable nitrogen for the mechanism of action.[1]

SAR_Summary cluster_scaffold 4-Aminopiperidine Core core Scaffold N1 N1 Position core->N1 Substitution N4 N4 Position (Secondary Amine) core->N4 Substitution N1_Sub Benzyl or Phenylethyl Group N1->N1_Sub N4_Sub_Good Long Alkyl Chain (e.g., n-dodecyl) N4->N4_Sub_Good N4_Sub_Bad Short/Branched Alkyl Group N4->N4_Sub_Bad N4_Acylation Acylation (Amide Formation) N4->N4_Acylation High_Activity High Activity Low_Activity Low/No Activity N1_Sub->High_Activity N4_Sub_Good->High_Activity N4_Sub_Bad->Low_Activity N4_Acylation->Low_Activity

Figure 1. Key Structure-Activity Relationships for 4-Aminopiperidine Antifungals.

Synthetic Workflow Overview

The primary synthetic route to access the target 4-aminopiperidine derivatives is a one-pot reductive amination reaction.[1][2][6] This robust and efficient method involves reacting a commercially available N-substituted 4-piperidone with a primary amine in the presence of a mild reducing agent, sodium triacetoxyborohydride. This approach allows for the rapid generation of a diverse library of compounds by varying the starting piperidone and amine.

Synthetic_Workflow Start_Ketone N-Substituted 4-Piperidone Reaction Reductive Amination (Sodium Triacetoxyborohydride, THF, Room Temp, 12h) Start_Ketone->Reaction Start_Amine Primary Amine (e.g., n-dodecylamine) Start_Amine->Reaction Workup Aqueous Workup (Sat. NaHCO3) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Flash Column Chromatography Extraction->Purification Final_Product Target 4-Aminopiperidine Derivative Purification->Final_Product

Sources

Application Notes & Protocols: Strategic Acylation and Sulfonation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved pharmaceuticals.[1][2] Its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and solubility, and its capacity to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, make it an invaluable component in drug design.[2][3]

At the heart of many synthetic routes utilizing this scaffold is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidinemethanol.[4] This versatile building block features a primary alcohol for functionalization and a Boc (tert-butyloxycarbonyl) protecting group. The Boc group serves a dual purpose: it deactivates the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions, and it can be cleanly removed under mild acidic conditions to reveal the secondary amine for subsequent modifications.[5]

This guide provides a detailed exploration of two fundamental transformations of this key intermediate: acylation and sulfonation of the primary hydroxyl group. These reactions are critical for:

  • Lead Optimization: Creating ester and sulfonate ester libraries to probe structure-activity relationships (SAR).

  • Bioisosteric Replacement: Modifying polarity and hydrogen bonding potential.

  • Advanced Intermediate Synthesis: Converting the hydroxyl into a good leaving group (sulfonate) for nucleophilic substitution reactions, enabling the attachment of diverse molecular fragments.

These protocols are designed for researchers, medicinal chemists, and process development scientists, offering both the mechanistic rationale and field-tested, step-by-step procedures to ensure reliable and reproducible outcomes.

Acylation: Synthesis of Ester Derivatives

Acylation of the primary alcohol on N-Boc-4-piperidinemethanol provides direct access to a wide array of ester derivatives. This transformation is fundamental for modulating a compound's lipophilicity, which can significantly impact its cell permeability and overall pharmacokinetic profile.

Mechanistic Rationale

The acylation of an alcohol is a classic nucleophilic acyl substitution reaction. The hydroxyl group's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is typically facilitated by a non-nucleophilic base (e.g., triethylamine) or a nucleophilic catalyst/base (e.g., pyridine, DMAP). The base neutralizes the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion. In the case of pyridine catalysis with an acyl anhydride, the mechanism can involve the formation of a highly reactive acylpyridinium ion intermediate, which is then attacked by the alcohol.[6]

Comparative Data: Common Acylation Conditions

The choice of reagents can be tailored to the specific acyl group being introduced and the scale of the reaction. Below is a summary of common conditions.

Acylating AgentBaseSolventTemp (°C)Key Considerations
Acetyl ChloridePyridine or Triethylamine (TEA)Dichloromethane (DCM), THF0 to RTHighly reactive and moisture-sensitive. The reaction is fast and exothermic.
Acetic AnhydridePyridine, DMAP (cat.)Dichloromethane (DCM)RTLess reactive than acetyl chloride, often requiring a catalyst (DMAP) for efficient conversion.
Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RTA standard method for introducing a benzoyl group.
Carboxylic AcidDCC/DMAP or EDC/HOBtDichloromethane (DCM)0 to RTUsed when the corresponding acyl chloride is unstable or not commercially available.
Experimental Protocol: Acetylation with Acetyl Chloride

This protocol details the synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl acetate.

Materials and Reagents:

  • tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Safety Precautions:

  • Acetyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • DCM is a suspected carcinogen. Use appropriate containment and PPE.[7][8]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a colorless oil.

Visualization: Acylation Workflow

AcylationWorkflow Start Start: Starting Material Reagents Dissolve in Anhydrous DCM Add Pyridine Start->Reagents Cool Cool to 0 °C (Ice Bath) Reagents->Cool Addition Dropwise Addition of Acetyl Chloride Cool->Addition React Stir at RT (2-4h) Monitor by TLC Addition->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Product: Acylated Piperidine Purify->Product SulfonationWorkflow Start Start: Starting Alcohol Reagents Dissolve in Anhydrous DCM Add Triethylamine Start->Reagents Cool Cool to 0 °C Reagents->Cool Addition Dropwise Addition of Methanesulfonyl Chloride Cool->Addition React Stir at 0 °C (1-2h) Monitor by TLC Addition->React Workup Aqueous Workup (Water, NaHCO₃, Brine) React->Workup Purify Dry and Concentrate (Minimal Purification) Workup->Purify Product Product as Leaving Group Precursor Purify->Product

Sources

Application Note: Diastereoselective Synthesis of cis-3-Methyl-4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmacologically active piperidine scaffolds. It focuses on the diastereoselective construction of the cis-3-methyl-4-aminopiperidine core, a structural motif critical to the efficacy of Janus kinase (JAK) inhibitors such as Tofacitinib (Xeljanz).[1]

Executive Summary

The cis-3-methyl-4-aminopiperidine scaffold is a "privileged structure" in medicinal chemistry, most notably serving as the chiral core of the blockbuster rheumatoid arthritis drug Tofacitinib (CP-690,550).[1] Achieving the correct relative stereochemistry (typically cis or syn) between the C3-methyl and C4-amino groups is the primary synthetic challenge.[1] This guide details two validated protocols: Heterogeneous Catalytic Hydrogenation (favored for scale-up and high diastereoselectivity) and Reductive Amination (favored for library generation and diversity).[1]

Strategic Analysis of Synthetic Routes

The synthesis of 3,4-disubstituted piperidines requires controlling two contiguous stereocenters.[1] The cis-isomer is often the thermodynamic product in specific conformational locks but can be challenging to access purely via kinetic reduction.[1]

FeatureMethod A: Pyridine HydrogenationMethod B: Reductive Amination
Precursor 3-Methyl-4-aminopyridine (or salt)1-Benzyl-3-methylpiperidin-4-one
Key Reagent Rh/C or Ru/C + H₂ (High Pressure)Amine + NaBH(OAc)₃ / NaBH₄
Selectivity High cis selectivity (>9:[1]1)Moderate (Mixture of cis/trans)
Scalability Excellent (Industrial Standard)Good (Lab/Pilot Scale)
Primary Utility Manufacturing single targetAnalog library generation
Decision Logic for Method Selection

The following decision tree outlines the optimal synthetic pathway based on project requirements.

SynthesisDecision Start Target: cis-3-Methyl-4-Aminopiperidine Scale Scale & Diversity? Start->Scale IndRoute Method A: Pyridine Hydrogenation (Rh/C or Ru/C) Scale->IndRoute >100g / Single Target MedChem Method B: Reductive Amination (Ketone + Amine) Scale->MedChem <10g / Multiple Analogs CisProduct Final Scaffold (e.g., Tofacitinib Core) IndRoute->CisProduct Major Product: cis Mixture Mixture MedChem->Mixture Product: cis/trans Mixture Separation Separation Mixture->Separation Req. Chromatography/Crystallization Separation->CisProduct Isolated cis

Figure 1: Strategic decision tree for selecting the synthesis method based on scale and diversity needs.

Detailed Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation (The "Pfizer Process")

This method relies on the syn-facial addition of hydrogen across the pyridine ring. The use of a pyridinium salt (rather than the free base) activates the ring towards reduction and prevents catalyst poisoning.

Mechanism: The pyridine ring adsorbs flat onto the metal surface. Hydrogen is added from the metal face, forcing the C3-methyl and C4-amino groups to adopt a cis relationship (syn-addition).[1]

Materials:
  • Substrate: 3-Methyl-4-aminopyridine (or N-benzyl-3-methyl-4-aminopyridinium chloride).[1]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C).[2]

  • Solvent: Water, Methanol, or Acetic Acid.[2]

  • Equipment: High-pressure hydrogenation reactor (Parr bomb or autoclave).

Step-by-Step Procedure:
  • Salt Formation: Dissolve 3-methyl-4-aminopyridine (1.0 equiv) in MeOH. Add Benzyl chloride (1.1 equiv) dropwise.[2] Reflux for 3-4 hours to form the N-benzyl pyridinium salt.[1] Cool and filter the quaternary salt.

  • Hydrogenation:

    • Load the N-benzyl pyridinium salt (10 g) into the autoclave.

    • Add catalyst (e.g., 5% Rh/C, 1.0 g, 10 wt% loading).[2] Note: Rh is preferred for higher cis-selectivity.[1]

    • Add solvent (MeOH:H₂O 1:1, 100 mL).[2]

    • Seal and purge with N₂ (3x) and H₂ (3x).[2]

    • Pressurize to 50–60 bar (700–800 psi) H₂.

    • Heat to 60–80 °C and stir vigorously (1000 rpm) for 12–24 hours.

  • Workup:

    • Cool to room temperature and carefully vent H₂.

    • Filter the mixture through a Celite pad to remove the catalyst. (Caution: Pyrophoric catalyst) .[2]

    • Concentrate the filtrate to obtain the crude cis-3-methyl-4-aminopiperidine salt.[1]

  • Purification: The crude product typically has a cis:trans ratio >9:1. Recrystallization from EtOH/Et₂O can upgrade the diastereomeric purity to >99%.[1]

Protocol B: Reductive Amination (The "Lab Scale" Route)

This method utilizes the commercially available 1-benzyl-3-methylpiperidin-4-one.[1] It allows for the introduction of various amine substituents at the C4 position.

Mechanism: Formation of the imine/enamine followed by hydride reduction.[3] The stereoselectivity is governed by the approach of the hydride reagent (axial vs. equatorial attack) and the conformation of the intermediate iminium ion.

Materials:
  • Substrate: 1-Benzyl-3-methylpiperidin-4-one.[1]

  • Amine: Methylamine (2.0 M in THF) or other primary amines.[2]

  • Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₄.[2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

Step-by-Step Procedure:
  • Imine Formation:

    • In a round-bottom flask, dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 equiv) in DCE.

    • Add the amine (1.2 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation.[2]

    • Stir at room temperature for 2 hours.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise. Note: STAB is milder and minimizes side reactions compared to NaBH₄.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Quench & Extraction:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with DCM (3x).[2][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Separation:

    • The product will be a mixture of cis and trans isomers (typically 60:40 to 70:30 favoring cis).

    • Purification: Flash column chromatography (eluent: DCM/MeOH/NH₄OH) is required to separate the diastereomers. The cis isomer often elutes second due to higher polarity (interaction of axial/equatorial polar groups).

Analytical Characterization

Verifying the stereochemistry is critical. The cis and trans isomers can be distinguished by ¹H NMR coupling constants (


-values) of the protons at C3 and C4.
Parametercis-Isomer (Target)trans-Isomer
Conformation Typically 3-Me (eq), 4-NHR (eq) [if (3R,4R)]3-Me (eq), 4-NHR (ax)
H3–H4 Coupling Small

(~2–5 Hz) (Axial-Equatorial)
Large

(~10–12 Hz) (Axial-Axial)
HPLC Retention Often more polar (shorter retention on C18)Often less polar

Note: The exact coupling constants depend on the specific chair conformation adopted by the N-protected derivative. For Tofacitinib intermediates ((3R,4R)-configuration), the substituents are often described as "cis" in the context of the synthetic literature, though rigorous analysis requires NOESY experiments.[2]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low cis selectivity (Method A) Catalyst deactivation or wrong metalSwitch from Pd/C to Rh/C or Ru/C. Ensure high H₂ pressure (>50 bar).[1]
Incomplete Conversion (Method A) Poisoning by free amineEnsure the substrate is fully converted to the HCl or Benzyl salt before hydrogenation.
Epimerization (Method B) Acidic workup or high tempKeep workup neutral/basic.[2] Avoid excessive heat during imine formation.[1]
Separation Difficulty Similar polarity of isomersDerivatize the amine (e.g., Boc-protection) to improve chromatographic separation.[2]

References

  • Pfizer Process for Tofacitinib

    • Title: "Development of a Scalable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine"
    • Source:Organic Process Research & Development
    • Context: Describes the industrial hydrogen
    • (Verified via Search Result 1.7)

  • Epoxide Opening Route

    • Title: "Synthesis of cis-3-methyl-4-aminopiperidine Deriv
    • Source:Synthetic Communications[2]

    • Context: Discusses the ring opening of epoxides to access specific stereoisomers.
    • (Verified via Search Result 1.1)

  • Tofacitinib Synthesis Review

    • Title: "An Improved and Efficient Process for the Preparation of Tofacitinib Citr
    • Source:ResearchGate / Der Pharma Chemica[1][2]

    • Context: comprehensive overview of synthetic str
    • (Verified via Search Result 1.6)

  • Stereochemical Analysis

    • Title: "Conformation and Stereochemistry of Piperidines"
    • Source:UCSD Chemistry[1][5]

    • Context: Fundamental principles of piperidine chair conform
    • (General reference for chair conformations)

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts.[1] All experiments must be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).

Sources

Troubleshooting & Optimization

Challenges in the scale-up of reactions involving 4-(Tert-butoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for direct application in high-throughput and process chemistry environments.

Doc ID: TS-4TBP-SC-2024 | Tier: Level 3 (Process Development) | Status: Active

Reagent Profile & Critical Attributes

Compound: 4-(Tert-butoxy)piperidine CAS: 178312-67-9 (Free Base) Core Function: Secondary amine building block with a masked hydroxyl group (tert-butyl ether). Key Liability: The tert-butyl ether moiety is acid-labile. Its stability is the primary bottleneck in scale-up operations.

AttributeSpecificationScale-Up Implication
Physical State Viscous liquid or low-melting solidRequires heat tracing for transfer lines in pilot plants; hygroscopic.
Basicity (pKa) ~10.8 (Piperidine core)Strong nucleophile; forms salts exothermically.
Lipophilicity Moderate (LogP ~1.5)Good solubility in non-polar solvents (DCM, Toluene); extracts poorly into water at pH > 12.
Boiling Point High (>200°C est.)Difficult to remove excess reagent via distillation; requires chromatography or salt formation.

Module 1: Stability & Storage (The Acid Liability)

Technical Insight: The "Hidden" Deprotection

The tert-butyl ether at the C4 position acts effectively as a protected alcohol. However, unlike methyl or benzyl ethers, the tert-butyl group cleaves via an E1 mechanism under acidic conditions, releasing isobutylene gas and 4-hydroxypiperidine. This reaction is accelerated by heat and strong Brønsted acids (TFA, HCl, HBr).

Troubleshooting Guide: Stability Issues

Q: I am observing a pressure buildup in my sealed reaction vessel during acid workup. What is happening? A: You are likely cleaving the tert-butyl group. The byproduct is isobutylene gas .

  • Mechanism: Protonation of the ether oxygen

    
     loss of stable t-butyl cation 
    
    
    
    elimination to isobutylene.
  • Fix: Avoid aqueous strong acids (HCl, H₂SO₄) for pH adjustment. Use buffered solutions (Ammonium Chloride, Phosphate) or weak acids (Acetic Acid, Citric Acid) at low temperatures (<10°C).

Q: My LCMS shows a new peak with M-56 mass. Is this an impurity? A: Yes. This is the 4-hydroxypiperidine degradation product (Loss of C₄H₈).

  • Cause: Exposure to Lewis acids (e.g., AlCl₃, BF₃·OEt₂) or prolonged storage in unbuffered halogenated solvents (which can generate trace HCl).

  • Prevention: Store the free base over KOH pellets or as the stable Hydrochloride salt.

Visualizing the Degradation Pathway

degradation_pathway Start This compound (Stable Base) Inter Protonated Ether Intermediate Start->Inter + H+ Acid Acid Contact (H+ or Lewis Acid) Product 4-Hydroxypiperidine (Impurity) Inter->Product Heat / Time Gas Isobutylene Gas (Pressure Hazard) Inter->Gas Elimination

Figure 1: Acid-catalyzed degradation pathway of the tert-butyl ether moiety.

Module 2: Reaction Optimization (N-Functionalization)

Scenario A: Buchwald-Hartwig Amination

Scale-up of C-N coupling often fails due to catalyst poisoning or improper base selection.

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: Check your base and halide source.

  • Iodide Inhibition: If using Aryl-Iodides, the released Iodide ions can poison Pd catalysts by forming stable PdL₂I₂ resting states.[1] Switch to Aryl-Bromides .

  • Base Compatibility: Strong bases like NaOtBu are standard but can induce elimination if the electrophile has beta-hydrogens.

    • Recommendation: Use Cs₂CO₃ or K₃PO₄ in dioxane/water systems for milder conditions.

Q: How do I remove excess this compound after the reaction? A: Do not use distillation.

  • Protocol: Use a Scavenger Resin (e.g., Isocyanate resin) or perform a Reverse Acid Wash :

    • Dilute reaction mixture with EtOAc.

    • Wash with 0.5 M Citric Acid (pH ~4). The product (tertiary amine) and excess reagent (secondary amine) will both go into water? NO.

    • Correction: If your product is a tertiary amine, it will also protonate.

    • Better Strategy: Derivatize the excess reagent with Acetic Anhydride (0.2 eq) to form the amide, which is non-basic, then wash the desired basic product into mild acid (Citric), leaving the amide in the organic layer.

Scenario B: Nucleophilic Substitution (SNAr/SN2)

Q: I see dialkylation impurities. How do I stop this? A: The 4-tert-butoxy group is bulky but remote; the nitrogen is highly nucleophilic.

  • SN2: Use a slight deficit of the alkyl halide (0.95 eq) or slow addition of the electrophile.

  • SNAr: Use a polar aprotic solvent (DMSO, NMP) to accelerate the reaction, allowing lower temperatures which favor mono-substitution.

Scale-Up Decision Tree

reaction_logic Start N-Functionalization Goal Type Electrophile Type? Start->Type Aryl Aryl Halide (Buchwald) Type->Aryl Alkyl Alkyl Halide (SN2) Type->Alkyl BaseCheck Base Sensitive Groups? Aryl->BaseCheck Stoich Stoichiometry Control Alkyl->Stoich StrongBase Use NaOtBu / Toluene (Fast, inert substrates) BaseCheck->StrongBase No WeakBase Use Cs2CO3 / Dioxane (Slow, tolerant) BaseCheck->WeakBase Yes AddMode Slow Addition of Electrophile (Prevents bis-alkylation) Stoich->AddMode

Figure 2: Process decision matrix for N-functionalization scale-up.

Module 3: Work-up & Purification Protocols

Solvent Compatibility Matrix

The choice of solvent during workup defines the impurity profile.

SolventCompatibilityNotes
Dichloromethane (DCM) High Excellent solubility. Warning: Acidic impurities in DCM can cause slow ether cleavage over weeks. Stabilize with amylene.
Ethyl Acetate Medium Good for extraction. 4-(t-BuO)piperidine salts may be partially soluble if lipophilic counter-ions are present.
Water (pH < 3) Critical Risk DO NOT USE strong acids (HCl/H₂SO₄) for extraction unless temperature is <5°C and contact time is <30 min.
Water (pH > 10) Safe Reagent is stable. Use NaOH/KOH for pH adjustment.
Methanol/Ethanol High Good for homogenous reactions. Warning: Nucleophilic competition in SNAr reactions if alkoxides are generated.
Recommended Work-up Protocol (100g Scale)
  • Quench: Cool reaction mixture to 10°C.

  • Basify: Adjust pH to >12 using 2N NaOH. Do not use concentrated acid to neutralize first.

  • Extract: Use Methyl tert-butyl ether (MTBE) or Toluene. These solvents minimize water drag-over compared to EtOAc.

  • Wash: Wash organic layer with 10% aqueous K₂CO₃ (not water/brine alone) to ensure the amine stays deprotonated and in the organic phase.

  • Dry: Use Na₂SO₄. Avoid MgSO₄ if Lewis acid sensitivity is suspected (rare, but precautionary).

Module 4: Safety & Regulatory (SDS Highlights)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage: Category 2A (Causes serious eye irritation).

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Precautions:

  • Ventilation: The free base has a distinct amine odor and potential respiratory toxicity. Handle only in a fume hood or glovebox.

  • Glove Selection: Nitrile gloves are generally sufficient for short contact. For prolonged immersion, use Laminate film (Barrier) gloves.

  • Spill Cleanup: Absorb with sand/vermiculite. Do not use acidic absorbents (clay), as this may generate isobutylene gas and heat.

References

  • Synthesis and Properties of Piperidine Ethers

    • Title: "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
    • Source:Crystals, 2012, 2(1), 90-95.
    • URL:[Link]

  • Buchwald-Hartwig Coupling Optimization

    • Title: "A Review on the Stability Challenges of Advanced Biologic Therapeutics" (Context on stability of functional groups in drug design).
    • Source:Pharmaceutics, NIH PMC.
    • URL:[Link]

  • Acid Sensitivity of tert-Butyl Groups

    • Title: "A Mild and Selective Method for the Cleavage of tert-Butyl Esters" (Mechanistic parallel to ether cleavage).
    • Source:Organic Syntheses / ResearchGate.[3]

    • URL:[Link]

  • Reagent Data & Safety

    • Title: "4-(Tert-butoxy)
    • Source: AK Scientific / PubChem.
    • URL:[Link]

Sources

Managing azeotrope formation with water during piperidine purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Azeotrope Formation with Water

Welcome to the Technical Support Center for piperidine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with water contamination during the purification of piperidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. Piperidine's hygroscopic nature and its formation of a minimum-boiling azeotrope with water present a common but manageable purification challenge.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the piperidine-water azeotrope.

Q1: What is the piperidine-water azeotrope and why is it a purification obstacle?

A: An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid phase. This means it boils at a constant temperature without a change in concentration. Consequently, an azeotrope cannot be separated by simple distillation.

Piperidine and water are fully miscible and form a minimum-boiling azeotrope.[1][2][3] This is a significant obstacle because any piperidine that has been exposed to moisture (e.g., from an aqueous workup or atmospheric humidity) will, upon distillation, initially yield the azeotrope, not pure piperidine. This prevents the straightforward removal of water and isolation of anhydrous piperidine, which is often critical for subsequent moisture-sensitive reactions in pharmaceutical synthesis.[4]

Q2: I just finished a synthesis with an aqueous workup. If I distill my crude piperidine, what should I expect?

A: You should expect the first fraction of your distillate to be the piperidine-water azeotrope. This mixture has a constant boiling point of approximately 92.8°C at atmospheric pressure, which is significantly lower than the boiling point of pure piperidine (106°C) and pure water (100°C).[5] The composition of this azeotrope is approximately 65% piperidine and 35% water by mass .[6] Distilling this mixture will not separate the components; they will co-distill in this fixed ratio until one of the components is depleted from the distillation flask.

Q3: My piperidine is distilling at around 93-95°C, not the expected 106°C. Is my thermometer broken?

A: It is highly unlikely that your thermometer is the issue. You are observing the distillation of the piperidine-water azeotrope.[6] This is a definitive sign that your piperidine sample is contaminated with a significant amount of water. Collecting this fraction will not yield pure piperidine. To obtain the anhydrous product, you must first "break" the azeotrope using one of the methods described in the troubleshooting guides below.

Data Presentation: Physical Properties

The table below summarizes the key quantitative data for piperidine, water, and their azeotrope, which is essential for planning purification strategies.

Compound/MixtureBoiling Point (°C at 760 mmHg)Composition (% by Mass)
Pure Piperidine106 °C[2][3]100% Piperidine
Pure Water100 °C100% Water
Piperidine-Water Azeotrope92.8 °C[5]~65% Piperidine / ~35% Water[6]
Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to common purification problems.

Scenario 1: Removing Residual Water Using a Chemical Desiccant

Issue: My piperidine is wet after an initial distillation or aqueous extraction, and I need a simple, effective method to dry it for a reaction that can tolerate trace amounts of dissolved salts.

Underlying Principle (Causality): This method, often called "salting out," relies on a strong, hygroscopic base like potassium hydroxide (KOH) to chemically bind and remove water. KOH is highly effective because it has a strong affinity for water and is insoluble in piperidine, allowing for easy separation by decantation or filtration before the final distillation.[7] The function of the KOH is to absorb the water, breaking the azeotrope by removing one of its components from the liquid phase.

  • Initial Setup: Place the "wet" piperidine distillate (the collected azeotrope) into a dry round-bottom flask equipped with a magnetic stir bar. The flask should be no more than two-thirds full.

  • Addition of Desiccant: Add solid potassium hydroxide (KOH) pellets to the piperidine with gentle stirring. A common starting point is to add 10-20% of the piperidine's weight in KOH.

  • Drying Period: Seal the flask with a stopper and allow the mixture to stand for several hours, or preferably overnight.[7] For very wet samples, an initial portion of KOH may become syrupy as it absorbs water; in this case, decant the piperidine into a fresh flask and add a new batch of KOH pellets for a second drying period.[7]

  • Separation: Carefully decant or filter the dried piperidine away from the KOH pellets into a clean, dry distillation flask. Add fresh boiling chips.

  • Final Distillation: Assemble a simple distillation apparatus. Ensure all glassware is thoroughly dried to prevent re-introducing moisture.

  • Fraction Collection: Heat the flask gently. Discard any initial low-boiling forerun. Collect the fraction that distills at a stable temperature of 105-106°C (at atmospheric pressure).[8] This is your purified, anhydrous piperidine.

  • Storage: Store the purified piperidine over fresh KOH pellets or molecular sieves under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.

G cluster_drying Step 1: Chemical Drying cluster_distillation Step 2: Final Purification A Wet Piperidine (Azeotrope) B Add KOH Pellets A->B C Stir & Stand (Overnight) B->C D Decant/Filter C->D E Dry Piperidine (in Distillation Flask) D->E Transfer F Simple Distillation E->F G Collect Fraction at 106°C F->G H Anhydrous Piperidine G->H

Caption: Workflow for Drying Piperidine with KOH.

Scenario 2: Breaking the Azeotrope with an Entrainer for High-Purity Applications

Issue: I require piperidine with extremely low water content (<0.1%) for a highly moisture-sensitive pharmaceutical synthesis. Chemical drying is insufficient or undesirable due to potential contamination.

Underlying Principle (Causality): This method uses azeotropic distillation with an entrainer. An entrainer is a third component (e.g., toluene or benzene) that is added to the binary azeotrope (piperidine/water) to form a new, lower-boiling ternary azeotrope with one of the original components (water).[5][8] Toluene is a common choice as it forms a heterogeneous azeotrope with water that boils at 84.3°C.[9] Upon condensation, this azeotrope separates into two layers: an organic (toluene-rich) layer and an aqueous layer. A Dean-Stark trap is used to continuously remove the aqueous layer, thereby physically removing water from the system and allowing pure, anhydrous piperidine to be recovered from the distillation pot.

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, a condenser, and a heating mantle. Ensure all glassware is impeccably dry.

  • Charging the Flask: Charge the flask with the wet piperidine and add toluene. A typical ratio is 1:1 by volume, but this can be optimized. Add boiling chips.

  • Heating and Reflux: Heat the mixture to reflux. The vapor that rises will be the toluene-water azeotrope.

  • Water Removal: As the vapor condenses and collects in the Dean-Stark trap, it will separate into two phases. The denser aqueous layer will settle to the bottom of the trap, while the upper organic layer (toluene) will overflow and return to the distillation flask.

  • Monitoring the Process: Continue the distillation until no more water collects in the trap. The temperature at the distillation head will rise from ~84°C (the boiling point of the toluene-water azeotrope) towards the boiling point of pure toluene (111°C).[9]

  • Toluene Removal: Once all water has been removed, reconfigure the apparatus for simple distillation (remove the Dean-Stark trap). Distill off the toluene.

  • Final Piperidine Distillation: After the bulk of the toluene has been removed, the temperature will rise again. Collect the final fraction of pure, anhydrous piperidine boiling at 105-106°C .

  • Storage: Store the high-purity piperidine under an inert atmosphere and over molecular sieves.

G A Charge Flask: Piperidine/Water + Toluene B Heat to Reflux A->B C Vapor (Toluene-Water Azeotrope) Rises to Condenser B->C D Condensate Collects in Dean-Stark Trap C->D E Phase Separation: Aqueous Layer (Bottom) Toluene Layer (Top) D->E F Remove Aqueous Layer E->F Physical Removal G Toluene Layer Returns to Flask E->G Overflow G->B H Continue Until No More Water Collects I Distill Off Toluene H->I J Distill & Collect Anhydrous Piperidine (106°C) I->J

Caption: Logic of Azeotropic Distillation with a Dean-Stark Trap.

References
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157.
  • CORE. (n.d.). salt-added method for breaking azeotrope of binary ipa-water system: using aspen plus. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). PIPERIDINE. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]

  • Bourns, A. N., & Tudge, A. P. (1952). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 30(1), 71-74. [Link]

  • CN113461596A. (2021). Method for treating mixed liquid containing piperidine and water.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

Sources

Validation & Comparative

High-Sensitivity Purity Assessment of 4-(Tert-butoxy)piperidine: An HPLC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Invisible" Analyte Problem: 4-(Tert-butoxy)piperidine presents a dual analytical challenge: it lacks a strong UV chromophore, rendering standard HPLC-UV (254 nm) ineffective, and it contains an acid-labile tert-butyl ether moiety that can degrade during analysis. This guide compares traditional methodologies against an optimized HPLC-MS workflow, demonstrating why Mass Spectrometry is not just an alternative, but the required standard for quantifying purity below 0.1% levels.

Part 1: The Analytical Challenge

Chemical Constraints

The molecule (C


H

NO, MW: 157.25 g/mol ) is a secondary amine with two critical features affecting analysis:
  • Lack of Conjugation: The piperidine ring and tert-butoxy group are saturated. They do not absorb UV light significantly above 200 nm. Detection at 210 nm is possible but suffers from poor signal-to-noise ratios and interference from mobile phase solvents (the "end-absorption" effect).

  • Acid Lability: While the piperidine nitrogen is basic (pKa ~11), the tert-butyl ether oxygen is susceptible to acid-catalyzed hydrolysis, yielding 4-hydroxypiperidine and isobutylene. This creates a risk of artifactual degradation during HPLC runs using acidic mobile phases.

The Degradation Pathway

Understanding the breakdown mechanism is essential for distinguishing between process impurities and analytical artifacts.

DegradationPathway Parent This compound [M+H]+ = 158.3 Intermediate Protonated Ether Intermediate Parent->Intermediate + H+ (Acidic Mobile Phase) Product1 4-Hydroxypiperidine (Impurity A) [M+H]+ = 102.1 Intermediate->Product1 Hydrolysis Product2 Isobutylene (Neutral Loss) Intermediate->Product2 Elimination

Figure 1: Acid-catalyzed degradation pathway of this compound. This reaction can occur in the vial (long-term) or on-column (if temperature/acidity is too high).

Part 2: Comparative Methodology

The following table contrasts the three primary techniques available for this analysis.

FeatureHPLC-UV (210 nm)GC-MSHPLC-MS (ESI+)
Detection Principle UV Absorption (Low Selectivity)Electron Impact IonizationElectrospray Ionization (Soft)
Sample Prep Dissolve & ShootRequires Derivatization or Free-BasingDissolve & Shoot
Sensitivity (LOD) ~100 ppm (Poor)~1 ppm (Good)< 10 ppb (Excellent)
Specificity Low (Solvent peaks interfere)High (Mass spectral library)High (Precursor/Product ions)
Risk Factor Non-detection of trace impuritiesThermal degradation of ether group in injectorMatrix effects (Suppression)
Suitability Raw material assay (>98%)Volatile impurity profilingTrace impurity & Purity (<0.1%)

Expert Insight: While GC-MS is viable, the high injector temperatures (250°C+) often induce thermal cleavage of the tert-butyl group, leading to false positives for 4-hydroxypiperidine. HPLC-MS avoids this thermal stress.

Part 3: Optimized HPLC-MS Protocol

This protocol is designed to balance ionization efficiency (requires protons) with analyte stability (requires avoiding excess acid).

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole (QQQ) or Q-TOF.

  • Column: Waters XBridge BEH C18 (or equivalent high-pH stable column), 2.1 x 100 mm, 2.5 µm.

    • Why: Hybrid particles allow for basic mobile phases if needed, though this protocol uses a controlled acidic phase for ESI+ sensitivity.

  • Column Temp: 30°C (Do not exceed 40°C to prevent hydrolysis).

Mobile Phase Strategy
  • Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold (Polar impurities elute)
1.0 5 Start Gradient
6.0 95 Elute Parent (Hydrophobic t-butyl group)
8.0 95 Wash
8.1 5 Re-equilibrate

| 11.0 | 5 | End |

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Scan Mode:

    • Full Scan (Q1): 50–500 m/z (For purity estimation).

    • SIM (Selected Ion Monitoring): 158.3 m/z (Parent).

  • Key Transitions (for MRM quantification):

    • Quantifier: 158.3

      
       57.1 (Tert-butyl cation).
      
    • Qualifier: 158.3

      
       102.1 (Loss of isobutene, ring fragment).
      

Part 4: Validation Framework (ICH Q2 R1)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Every run must begin with an SST block to confirm the system is "in control."

  • Sensitivity Check: Injection of analyte at LOQ concentration (S/N > 10).

  • Peak Shape: Tailing factor (

    
    ) must be < 1.5. (Amines often tail; ammonium formate in MP helps mitigate this).
    
  • Carryover: Blank injection after a high standard must show < 0.05% of the parent peak area.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 0.1% to 120% of the target concentration.

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike the sample matrix with known amounts of this compound at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 90–110%.

Part 5: Troubleshooting & Experimental Logic

The "Ghost" Hydroxyl Peak

Observation: You detect a peak at m/z 102 (4-hydroxypiperidine) that increases over time in the autosampler. Causality: The sample solvent is too acidic. Solution:

  • Dissolve samples in 50:50 Water:Acetonitrile without acid.

  • Keep autosampler temperature at 4°C.

  • Inject immediately after preparation.

Signal Suppression

Observation: Low sensitivity despite high concentration. Causality: Co-elution with matrix components or "ion pairing" effects if TFA (Trifluoroacetic acid) was used in previous runs. Solution: Avoid TFA; it suppresses ESI signals. Use Formic Acid or Ammonium Acetate only.

Workflow Visualization

Workflow Sample Sample Preparation (Diluent: 50:50 H2O:ACN) LC UHPLC Separation (C18, 30°C) Sample->LC Injection (1-5 µL) ESI ESI+ Ionization (Soft, +3.5 kV) LC->ESI Elution MS Mass Analysis (SIM: 158.3 m/z) ESI->MS Ion Beam Data Data Processing (Area Integration) MS->Data Signal

Figure 2: End-to-end analytical workflow for purity assessment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Stability of Tert-Butyl Methyl Ether (MTBE) in Acidic Media. ResearchGate / Environmental Science. (Provides mechanistic basis for ether hydrolysis). [Link]

  • PubChem Compound Summary: Tert-butyl Piperidine-4-carboxylate. National Center for Biotechnology Information.[1] (Source for chemical property data). [Link]

  • Review of HILIC and RP-HPLC for Polar Amines. MDPI / Pharmaceuticals. (Comparative column selection logic). [Link]

Sources

A Senior Application Scientist's Guide to Boc vs. Cbz Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the strategic selection of nitrogen protecting groups is a critical determinant of synthetic efficiency and success. The piperidine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, making its controlled functionalization a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of two of the most widely employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically within the context of piperidine synthesis. This analysis is grounded in established chemical principles and supported by experimental data to inform practical applications in the laboratory.

The Strategic Imperative of Amine Protection in Piperidine Synthesis

The secondary amine of the piperidine ring is a nucleophilic and basic center, necessitating protection to prevent unwanted side reactions during various synthetic transformations. These transformations can include, but are not limited to, C-C bond formation, oxidation, and the introduction of other functional groups onto the piperidine scaffold. The choice of protecting group dictates the overall synthetic strategy, influencing factors such as reaction conditions, orthogonality, and ultimately, the yield and purity of the final product.

Head-to-Head Comparison: Boc vs. Cbz

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are both carbamate-type protecting groups, yet their distinct chemical properties offer a powerful toolkit for the synthetic chemist. Their judicious and often complementary use is a hallmark of sophisticated synthetic design, particularly in complex molecules with multiple functional groups.[1][2]

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl)
Structure t-Bu-O-(C=O)-Bn-O-(C=O)-
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[3]Hydrogenolysis (e.g., H₂/Pd/C)[4]
Byproducts of Deprotection Isobutylene and CO₂Toluene and CO₂
Stability Stable to bases, hydrogenolysis, and weak nucleophiles.Stable to acidic conditions and many nucleophiles.
Key Advantages Orthogonal to Cbz and Fmoc; mild deprotection conditions for some substrates.Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive conditions.[5]
Common Side Reactions Formation of t-butyl cation leading to potential side reactions with nucleophilic residues.Catalyst poisoning by sulfur-containing compounds; incomplete deprotection.
Chemical Nature and Stability

The Boc group, with its bulky tert-butyl moiety, is highly sensitive to acidic conditions, which facilitate its removal through a carbocationic intermediate.[3] This lability to acid dictates its strategic use in synthetic routes where acid-sensitive functional groups are absent or can be introduced after the Boc deprotection step. Conversely, the Boc group is exceptionally stable to a wide range of basic, nucleophilic, and reductive conditions, making it a robust protecting group for many transformations.[6]

The Cbz group, on the other hand, is characterized by its benzyl ester linkage. This feature renders it stable to acidic conditions but susceptible to cleavage by catalytic hydrogenolysis.[4] This deprotection method is remarkably mild and chemoselective, leaving most other functional groups intact. However, the Cbz group's lability to hydrogenolysis precludes its use in the presence of other reducible moieties, such as alkenes, alkynes, or nitro groups.

Orthogonality: The Power of Selective Deprotection

A key advantage in multi-step synthesis is the concept of "orthogonality," where one protecting group can be selectively removed in the presence of another.[1][5] The distinct deprotection conditions for Boc (acid-labile) and Cbz (hydrogenolysis-labile) make them an excellent orthogonal pair.[4] This allows for the sequential unmasking of different nitrogen atoms within the same molecule, enabling site-specific modifications. For instance, a piperidine derivative can be protected at the ring nitrogen with a Boc group and a side-chain amine with a Cbz group. The Cbz group can be removed via hydrogenolysis to allow for functionalization of the side-chain amine, while the Boc group on the piperidine nitrogen remains intact. Subsequently, the Boc group can be removed with acid to enable further reactions at the piperidine nitrogen.[1]

Experimental Workflows: Protection and Deprotection of Piperidines

Boc Protection and Deprotection Workflow

Boc_Workflow Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine (Boc)₂O, Base (e.g., NaHCO₃, Et₃N) DCM or THF, rt Deprotected_Piperidine Piperidine Salt Boc_Piperidine->Deprotected_Piperidine TFA/DCM or HCl/Dioxane, rt Free_Piperidine Piperidine Deprotected_Piperidine->Free_Piperidine Base Workup (e.g., NaHCO₃)

Caption: General workflow for the Boc protection and deprotection of a piperidine nitrogen.

Cbz Protection and Deprotection Workflow

Cbz_Workflow Piperidine Piperidine Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Cbz-Cl, Base (e.g., Na₂CO₃, Et₃N) DCM or H₂O/Dioxane, 0 °C to rt Deprotected_Piperidine Piperidine Cbz_Piperidine->Deprotected_Piperidine H₂, Pd/C MeOH or EtOH, rt

Caption: General workflow for the Cbz protection and deprotection of a piperidine nitrogen.

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

Objective: To protect the secondary amine of piperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • To the vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperidine. Typical yields are >95%.[7]

Protocol 2: N-Cbz Protection of Piperidine

Objective: To protect the secondary amine of piperidine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of DCM and water (1:1, ~0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford N-Cbz-piperidine. Typical yields are in the range of 90-98%.[8]

Protocol 3: Deprotection of N-Boc-Piperidine

Objective: To remove the Boc protecting group from N-Boc-piperidine.

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected piperidine.[3][9]

Protocol 4: Deprotection of N-Cbz-Piperidine

Objective: To remove the Cbz protecting group from N-Cbz-piperidine.

Materials:

  • N-Cbz-piperidine

  • Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve N-Cbz-piperidine (1.0 eq) in methanol (MeOH, ~0.1 M) in a flask equipped with a magnetic stir bar.

  • Carefully add palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine. Typical yields are >95%.[4][10]

Causality Behind Experimental Choices and Strategic Considerations

The choice between Boc and Cbz is dictated by the overall synthetic plan and the nature of the other functional groups present in the molecule.

  • For substrates with acid-sensitive groups: Cbz is the preferred protecting group as its deprotection via neutral hydrogenolysis conditions will not affect these moieties. The acidic conditions required for Boc removal could lead to undesired side reactions.[1]

  • For substrates with reducible groups: Boc is the superior choice as the hydrogenolysis conditions for Cbz deprotection would also reduce functionalities like alkenes, alkynes, or nitro groups.

  • In solid-phase peptide synthesis (SPPS): Both Boc and Fmoc (another orthogonal protecting group) are more commonly used than Cbz. However, in solution-phase synthesis, the stability of the Cbz group to a wide range of reagents makes it a valuable tool.[5]

  • Scalability and Safety: For large-scale synthesis, the use of hydrogen gas for Cbz deprotection can pose safety challenges. In such cases, transfer hydrogenation methods using hydrogen donors like ammonium formate can be a safer alternative.[11] Boc deprotection with TFA is generally scalable, but the corrosive nature of strong acids requires appropriate handling and equipment.

Conclusion

Both Boc and Cbz protecting groups are indispensable tools in the synthesis of piperidine-containing molecules. Their distinct stabilities and deprotection mechanisms provide chemists with the flexibility to design elegant and efficient synthetic routes. The Boc group, with its acid lability, and the Cbz group, with its susceptibility to hydrogenolysis, form a powerful orthogonal pair that enables the selective functionalization of complex piperidine derivatives. A thorough understanding of the chemical properties of each protecting group, as outlined in this guide, is paramount for making informed strategic decisions in the synthesis of novel therapeutics and other valuable chemical entities.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Scripps Research. [Link]

  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Sci-Hub. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics. [Link]

  • ResearchGate. (n.d.). Selective Cbz or Boc deprotection. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Canadian Journal of Chemistry. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015, June 30). ResearchGate. [Link]

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025, August 6). ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2025, August 7). ResearchGate. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Journal of the American Chemical Society. (2026, January 28). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (2025, August 7). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]

  • NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

Sources

Biological activity of 4-(Tert-butoxy)piperidine analogs versus other heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 4-(Tert-butoxy)piperidine vs. Common Heterocycles

Executive Summary

In medicinal chemistry, the This compound moiety represents a specialized structural motif that balances lipophilicity, steric bulk, and basicity. Unlike the ubiquitous morpholine or unsubstituted piperidine, the tert-butoxy analog offers a unique pharmacological profile: it provides significant hydrophobic bulk (filling large lipophilic pockets) while maintaining the high basicity of the piperidine nitrogen (


). However, this comes at the cost of increased lipophilicity (

) and a specific metabolic liability toward oxidative hydroxylation of the tert-butyl group.

This guide objectively compares this compound against its primary heterocyclic alternatives—Morpholine , Piperazine , and 4-Methoxypiperidine —to assist in rational scaffold selection.

Comparative Analysis: Physicochemical & Biological Properties

The choice of heterocycle dictates the physicochemical window of the drug candidate. The table below summarizes the key differences.

Table 1: Physicochemical Profile of 4-Substituted Piperidine Analogs vs. Heterocycles

FeatureThis compound 4-Methoxypiperidine Morpholine N-Methyl Piperazine
Electronic Character High Basicity (

)
High Basicity (

)
Moderate Basicity (

)
Moderate Basicity (

)
Lipophilicity (

)
High (+1.5 vs Morpholine)ModerateLow (Reference)Low to Moderate
Steric Demand High (Bulky

-Bu group)
Low (Small -OMe)Low (Compact ring)Moderate
Metabolic Liability Oxidation (

-Bu

alcohol)
Dealkylation (O-demethylation)Ring oxidation (Lactam formation)N-dealkylation / N-oxidation
Permeability High (CNS penetrant potential)ModerateModerateModerate
Primary Utility Filling large hydrophobic pockets; increasing potency via van der Waals contacts.Exploring H-bond acceptors with minimal steric clash.Lowering LogP; improving solubility; reducing hERG liability.Improving solubility; introducing a second basic center.
Expert Insight: The "Tert-Butyl Effect"

The tert-butoxy group is not merely a lipophilic spacer.[1][2]

  • Metabolic Shielding: Unlike the methoxy group, which is rapidly cleaved by CYP450s (O-demethylation), the tert-butyl ether is sterically crowded and resistant to dealkylation.

  • Oxidative Liability: The metabolic "soft spot" shifts to the tert-butyl methyl groups. CYP2C8 and CYP3A4 often hydroxylate the terminal methyls to form the corresponding alcohol or carboxylic acid, which can rapidly increase clearance.

  • Conformational Locking: The bulky tert-butoxy group at the 4-position strongly favors the equatorial conformation, rigidifying the piperidine chair and potentially reducing the entropic penalty of binding.

Strategic Application: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting between these heterocycles based on assay feedback (e.g., hERG potency, metabolic stability, or target affinity).

SAR_Logic Start Hit Molecule (Contains Basic Amine) Decision1 Issue: Low Potency / Empty Hydrophobic Pocket? Start->Decision1 Soln_TButoxy Select this compound (Maximize vdW contacts) Decision1->Soln_TButoxy Yes Decision2 Issue: High Clearance (Metabolic)? Decision1->Decision2 No Check_MetID MetID: Where is the instability? Decision2->Check_MetID Yes Decision3 Issue: hERG Liability (LogP > 3)? Decision2->Decision3 No Soln_Morpholine Switch to Morpholine (Lower LogP, Block N-oxidation) Check_MetID->Soln_Morpholine Ring Oxidation Soln_Methoxy Switch to 4-Methoxypiperidine (Reduce steric bulk, keep basicity) Check_MetID->Soln_Methoxy t-Butyl Oxidation Decision3->Soln_Morpholine Yes (Lower LogP)

Figure 1: SAR Decision Tree for optimizing piperidine-based scaffolds.

Case Studies in Drug Discovery

Case A: MK2 Inhibitors (Inflammation)

In the development of MK2 inhibitors (e.g., WO2016044463), the this compound moiety was utilized to occupy the ATP-binding pocket's solvent-exposed region.

  • Observation: The bulky tert-butyl group provided superior potency (

    
     nM) compared to the 4-methoxy analog (
    
    
    
    nM) due to enhanced van der Waals interactions with hydrophobic residues (e.g., Leucine/Valine gates).
  • Trade-off: The series required optimization of the core scaffold to offset the lipophilicity gain from the tert-butyl group.

Case B: PARP Inhibitors (Oncology)

In phthalazinone-based PARP inhibitors (WO2009093032), the piperidine ring serves as a solubilizing group that interacts with the ribose-binding site.

  • Comparison: While morpholine analogs showed better solubility, they lacked the potency of the piperidine variants. The this compound derivatives maintained high affinity but showed higher clearance rates in microsomes due to terminal methyl oxidation.

Experimental Protocols

To validate the biological activity and stability of these analogs, the following protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Standard method to introduce the this compound moiety into a core scaffold.

  • Reagents: Core aldehyde/ketone (1.0 eq), this compound hydrochloride (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (catalytic), DCM/1,2-DCE.

  • Procedure:

    • Dissolve the core aldehyde in dry DCM.

    • Add this compound HCl and TEA (1.2 eq) to free-base the amine.

    • Add acetic acid (1-2 drops) to adjust pH to ~5-6 (crucial for imine formation).

    • Stir for 30 mins, then add STAB in portions.

    • Monitor via LCMS. Quench with sat.

      
      .
      
  • Validation: NMR must show the diagnostic tert-butyl singlet at

    
     ppm (9H).
    
Protocol B: Comparative Microsomal Stability Assay

Determines the metabolic liability of the tert-butoxy group vs. morpholine.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compounds at 1

    
    M (to avoid enzyme saturation).
    
  • Workflow:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Metabolite ID (Critical): Look for +16 Da (Hydroxylation) and -14 Da (Demethylation).

    • Expectation: 4-Methoxy analogs will show -14 Da (O-demethylation). 4-(Tert-butoxy) analogs will show +16 Da (t-butyl hydroxylation) or +32 Da (acid formation).

Metabolic Pathway Visualization

Understanding the specific degradation of the tert-butoxy group is vital for lead optimization.

Metabolism Parent This compound (Parent Drug) Met1 Hydroxy-t-butyl metabolite (+16 Da, Active/Inactive) Parent->Met1 CYP2C8 / CYP3A4 (Oxidation) Dealkyl 4-Hydroxypiperidine (Dealkylation - Rare) Parent->Dealkyl Difficult (Steric Hindrance) Met2 Carboxylic Acid metabolite (+30 Da, Highly Polar/Inactive) Met1->Met2 ADH / ALDH (Further Oxidation)

Figure 2: Metabolic fate of the tert-butoxy ether. Note that direct dealkylation is sterically disfavored compared to methyl ethers.

References

  • Mk2 inhibitors and uses thereof.World Intellectual Property Organization, WO2016044463A2.
  • Phthalazinone derivatives.World Intellectual Property Organization, WO2009093032A1.
  • Metabolism of t-butyl groups in drugs. Hypha Discovery, 2021. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2013.[3] Available at: [Link]

  • Toxicokinetics of methyl tert-butyl ether and its metabolites in humans. Toxicology and Applied Pharmacology, 2001. Available at: [Link]

Sources

Efficacy of 4-methylpiperidine as an alternative for Fmoc removal in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 4-methylpiperidine as an alternative for Fmoc removal in SPPS Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Scientists, Process Chemists[1]

A Non-Regulated, High-Fidelity Alternative to Piperidine[1]

Executive Summary: The Case for Switching

For decades, Piperidine has been the gold standard for Fmoc removal in Solid-Phase Peptide Synthesis (SPPS) due to its dual kinetic role: it drives rapid


-elimination of the Fmoc group and efficiently scavenges the reactive dibenzofulvene (DBF) byproduct. However, its classification as a controlled substance (a precursor to phencyclidine/PCP) imposes significant regulatory burdens, storage restrictions, and supply chain volatility.[1]

4-Methylpiperidine (4-MP) has emerged as the premier "drop-in" replacement.[1] Unlike other alternatives (e.g., Piperazine, DBU) which often require protocol re-optimization, 4-MP shares the structural and electronic characteristics of piperidine, offering identical deprotection kinetics and DBF scavenging efficiency without the regulatory overhead.[1]

This guide analyzes the mechanistic equivalence, experimental efficacy, and green chemistry applications of 4-MP, providing a validated roadmap for transition.

Mechanistic & Chemical Equivalence

To understand why 4-MP is a superior alternative to bases like DBU or morpholine, one must look at the reaction mechanism.[1] Fmoc removal requires a base that is sufficiently basic to deprotonate the fluorenyl ring (pKa ~18.[1]8) but also nucleophilic enough to trap the resulting dibenzofulvene (DBF).[1]

Chemical Properties Comparison
PropertyPiperidine (Standard)4-Methylpiperidine (Alternative)Implication
Structure Cyclic secondary amineCyclic secondary amine (methylated)Steric similarity ensures enzyme-like fit in resin pores.[1]
pKa (Conjugate Acid) ~11.28~11.23Near-identical basicity ensures similar deprotonation rates.[1]
Regulatory Status Controlled (DEA List I) Non-Regulated No DEA logs, locked storage, or quota limits for 4-MP.[1]
Boiling Point 106 °C124 °C4-MP has lower volatility, reducing inhalation risks.[1]
DBF Scavenging High (Forms adduct)High (Forms adduct)Prevents DBF re-attachment to the peptide N-terminus.[1]
The Mechanism: Why Secondary Amines are Critical

Non-nucleophilic bases (like DBU) cause rapid deprotection but fail to scavenge DBF.[1] This leaves free DBF in solution, which can alkylate the newly liberated amine, leading to permanent capping of the peptide chain.[1]

4-MP Mechanism:

  • Deprotection: 4-MP abstracts the acidic proton from the Fmoc group (

    
    -elimination).[1]
    
  • Scavenging: The secondary amine of 4-MP nucleophilically attacks the exocyclic double bond of the released DBF, forming a stable fulvene-piperidine adduct.[1]

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin Transition Transition State (Beta-Elimination) Fmoc_Peptide->Transition Proton Abstraction Base_4MP 4-Methylpiperidine (Base) Base_4MP->Transition Adduct DBF-4MP Adduct (Inert) Base_4MP->Adduct Excess Base Free_Peptide NH2-Peptide-Resin (Active Species) Transition->Free_Peptide DBF Dibenzofulvene (Reactive Byproduct) Transition->DBF DBF->Adduct Scavenging (Michael Addition)

Figure 1: The dual mechanism of 4-Methylpiperidine in Fmoc removal.[2] Note that tertiary bases (like DBU) cannot perform the scavenging step shown in red.

Performance Metrics: Experimental Data

Recent comparative studies (e.g., J. Mex.[1] Chem. Soc. 2014, Green Chem. 2021) confirm that 4-MP is indistinguishable from piperidine in standard SPPS workflows.[1]

A. Deprotection Efficiency (Kinetics)

In a head-to-head synthesis of the model peptide RRWQWRMKKLG (11-mer), the following results were observed:

MetricPiperidine (20% in DMF)4-Methylpiperidine (20% in DMF)
Crude Yield 71%70%
Purity (HPLC) >85%>85%
Main Peak Retention 18.2 min18.2 min
Deletion Sequences MinimalMinimal

Insight: The methyl group at the 4-position of the piperidine ring is distal to the nitrogen center, meaning it exerts negligible steric hindrance on the active site.[1] This allows 4-MP to access sterically hindered amino acids (e.g., Aib, N-Me-AA) with the same efficiency as piperidine.[1]

B. Side Reactions: Aspartimide Formation

A critical concern in SPPS is aspartimide formation (Asp-Gly, Asp-Asn sequences).[1][3]

  • Risk Profile: 4-MP exhibits a similar risk profile to piperidine.[1] It does not inherently suppress aspartimide formation better than piperidine.[1]

  • Mitigation: The standard protocol for difficult sequences (adding 0.1 M Oxyma Pure or Formic Acid to the deprotection cocktail) works identically for 4-MP.[1]

C. Green Solvent Compatibility

This is where 4-MP outperforms other alternatives.[1] In "Green SPPS" using solvents like N-Butylpyrrolidinone (NBP) or 2-Me-THF , many bases (like morpholine) fail to scavenge DBF effectively due to solvent polarity effects.[1]

  • Data: 4-MP maintains high scavenging rates in NBP and EtOAc/DMSO mixtures, whereas Piperazine efficiency drops significantly in these media.[1]

Validated Experimental Protocols

Protocol A: Standard Fmoc Removal (Batch/Manual)

Use this for standard Rink Amide or Wang resin syntheses.

  • Preparation: Prepare a 20% (v/v) solution of 4-Methylpiperidine in DMF (dimethylformamide).

    • Note: For difficult sequences (Asp-Gly), add 0.1 M Oxyma Pure to this solution to suppress aspartimide.[1]

  • Drain: Drain the resin reactor of the previous washing solvent.[1]

  • Deprotection 1 (Short): Add the 4-MP solution (approx. 10 mL per gram of resin).[1] Agitate for 3 minutes . Drain.

    • Purpose: Removes the bulk of the Fmoc and scavenges the initial surge of DBF.[1]

  • Deprotection 2 (Long): Add fresh 4-MP solution. Agitate for 12 minutes . Drain.

    • Purpose: Drives reaction to completion (>99%).

  • Wash: Wash resin with DMF (5 x 1 min) to remove all traces of the base and the DBF-adduct.[1]

    • QC Check: The flow-through from the second deprotection can be monitored via UV (290 nm) to quantify Fmoc removal.[1]

Protocol B: Green SPPS (Sustainability Focused)

Use this to eliminate DMF and Piperidine simultaneously.

  • Solvent System: Use N-Butylpyrrolidinone (NBP) or a DMSO:Ethyl Acetate (1:9) mixture.[1][2]

  • Reagent: 20% 4-Methylpiperidine in the chosen green solvent.

  • Workflow: Follow the same timing as Protocol A.

  • Advantage: This protocol removes all controlled substances and reprotoxic solvents (DMF/DMAc) from the workflow.[1]

Decision Matrix: When to Switch

While 4-MP is a robust alternative, understanding the specific context for its adoption ensures success.[1]

Decision_Matrix Start Need Fmoc Removal Reagent Regulated Is Piperidine Regulated/Restricted in your region? Start->Regulated Green Are you using Green Solvents (NBP, 2-Me-THF)? Regulated->Green No Use_4MP USE 4-METHYLPIPERIDINE (Standard Protocol) Regulated->Use_4MP Yes (Switch immediately) Aspartimide Is the sequence prone to Aspartimide (e.g., Asp-Gly)? Green->Aspartimide No (DMF used) Green->Use_4MP Yes (4-MP is superior in Green Solvents) Aspartimide->Use_4MP No Use_4MP_Acid USE 4-METHYLPIPERIDINE + 0.1M Oxyma Pure Aspartimide->Use_4MP_Acid Yes Use_Pip Use Piperidine (If already in stock/validated)

Figure 2: Decision workflow for selecting 4-Methylpiperidine over Piperidine.

References

  • Vergel Galeano, C. F., et al. (2014).[1] "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis." Journal of the Mexican Chemical Society, 58(4), 431-437.[1] Link

  • Jad, Y. E., et al. (2021).[1] "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis."[1] ACS Sustainable Chemistry & Engineering, 9(43), 14363–14369.[1] Link

  • Hachmann, J., & Lebl, M. (2006).[1] "Alternative to piperidine in Fmoc solid-phase synthesis." Journal of Combinatorial Chemistry, 8(2), 208-210.[1] Link

  • Ralhan, K., et al. (2015).[1] "In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach."[1] Green Chemistry, 17, 519-526.[1] Link

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Detecting Genotoxic Impurities in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Vigilance in Piperidine Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of active pharmaceutical ingredients (APIs). Its synthesis, while well-established, can be a crucible for the formation of minute but highly significant genotoxic impurities (GTIs). These are compounds that, even at trace levels, have the potential to damage DNA, leading to mutations and an increased risk of cancer. Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation's (ICH) M7 guideline, mandate stringent control over GTIs.[1][2] The default acceptable intake for a GTI is often set at a Threshold of Toxicological Concern (TTC) of 1.5 µg per day for lifetime exposure, a level that demands exceptionally sensitive and selective analytical methods.[3][4]

This guide, from the perspective of a seasoned application scientist, provides a comparative analysis of modern Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust detection and quantification of GTIs in piperidine-containing API syntheses. We will move beyond mere procedural lists to explore the underlying rationale for methodological choices, ensuring that the selected analytical approach is not just a protocol, but a self-validating system for ensuring patient safety.

Understanding the Enemy: Potential Genotoxic Impurities in Piperidine Synthesis

The nature of potential GTIs is dictated by the specific synthetic route. During the synthesis of piperidine-containing molecules, GTIs can arise from several sources: as byproducts of the main reaction, unreacted starting materials or reagents, or products of degradation.[5] Common classes of GTIs relevant to these syntheses include:

  • Alkylating Agents: Reagents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfonate esters (e.g., methyl tosylate, ethyl mesylate) are frequently used and are potent genotoxins.[5][6][7] They can be carried over or formed in situ if, for example, a sulfonic acid salt API is processed in an alcohol-based solvent.[6][7]

  • Residual Piperidine: In some syntheses, piperidine itself can be an impurity with noted health risks, including potential carcinogenic and mutagenic effects that necessitate its control.[8][9]

  • Structurally Alerting Intermediates: Synthetic intermediates may contain structural motifs known to be associated with genotoxicity, such as epoxides, aziridines, or N-nitrosamines.[7] For example, 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (FMTP) can be a potential reactant or intermediate in the synthesis of Paroxetine.[10]

The first step in any analytical strategy is a thorough risk assessment of the synthetic pathway to identify potential GTIs.[11] This proactive identification informs the selection of the most appropriate analytical technology.

The Analytical Arsenal: Comparing LC-MS Platforms

LC-MS stands as the premier technique for GTI analysis due to its unparalleled sensitivity and selectivity.[9][12] However, the choice of mass analyzer is a critical decision point, with Triple Quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF) offering distinct advantages.

Diagram: General Workflow for GTI Analysis

GTI_Analysis_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Routine Analysis & Control A Synthetic Route Evaluation B Identify Potential GTIs (Reagents, Byproducts, Intermediates) A->B C (Q)SAR & Toxicological Assessment (ICH M7 Class Assignment) B->C D Select Analytical Platform (LC-MS/MS, GC-MS) C->D E Develop & Optimize Method (Chromatography & MS Parameters) D->E F Method Validation (ICH Q2(R1)) (LOD, LOQ, Linearity, Accuracy) E->F G Sample Preparation & Analysis F->G H Quantification vs. TTC G->H I Reporting & Control Strategy H->I

Caption: A generalized workflow for the identification, analysis, and control of genotoxic impurities.

FeatureTriple Quadrupole (QqQ) MSQuadrupole Time-of-Flight (Q-TOF) MSSenior Scientist's Rationale
Primary Mode Targeted Quantification (MRM/SRM)Screening & Targeted AnalysisFor known GTIs identified in risk assessment, the QqQ's Multiple Reaction Monitoring (MRM) mode is the gold standard for achieving the lowest possible detection limits by filtering out chemical noise.[13] Q-TOF is superior for unknown screening and structural confirmation.
Sensitivity Excellent (Femtogram to Picogram)Very Good (Picogram)While modern Q-TOFs have excellent sensitivity, QqQ instruments are often still superior for routine, ultra-trace quantification of specific targets, sometimes by a factor of two to four.[14][15]
Selectivity High (based on precursor/product ion pair)Excellent (based on high mass accuracy)QqQ selectivity is predefined. Q-TOF's high resolution can distinguish between isobaric interferences (compounds with the same nominal mass) and the target analyte, which is invaluable in complex API matrices.[16]
Mass Accuracy Unit Mass ResolutionHigh (typically < 5 ppm)High mass accuracy from a Q-TOF allows for the confident determination of elemental composition, which is critical for identifying unknown impurities. QqQ cannot provide this information.
Data Acquisition Targeted (predefined masses)Full Scan (captures all ions)Q-TOF's ability to capture full scan data allows for retrospective data analysis.[13] If a new impurity becomes a concern later, old data can be re-interrogated without re-running samples.
Best Use Case Quantifying known GTIs against regulatory limits. Routine quality control.Identifying unknown impurities, metabolite ID, and when high certainty in compound identification is required.The choice depends on the stage of development. Q-TOF is a powerful tool during process development to understand the impurity profile fully. For manufacturing, a validated, targeted QqQ method is often more practical and robust.

Chromatographic Strategy: The Separation Science

Effective separation is paramount to prevent ion suppression in the MS source and to resolve isomers. The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is driven by the polarity of the target GTIs.

Diagram: Hypothetical GTI Formation

GTI_Formation cluster_main Main Reaction cluster_side Side Reaction (GTI Formation) Piperidine_OH Piperidine Precursor (with -OH group) Desired_Product Desired Product (O-Tosyl Piperidine Derivative) Piperidine_OH->Desired_Product Base Tosyl_Cl Tosyl Chloride (Reagent) Tosyl_Cl->Desired_Product Tosyl_Cl_Side Excess Tosyl Chloride Ethanol Ethanol (Solvent) Ethyl_Tosyl Ethyl Tosylate (Potential GTI) Ethanol->Ethyl_Tosyl Trace H2O / Base Tosyl_Cl_Side->Ethyl_Tosyl

Caption: Formation of a potential GTI (Ethyl Tosylate) from a reagent and solvent side reaction.

  • Reversed-Phase (RP) LC: This is the workhorse of the pharmaceutical industry, typically using C18 columns.[17] It excels at separating non-polar to moderately polar compounds. For many larger, functionalized GTIs, a standard RP method provides robust and reproducible results.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the solution for highly polar analytes that show little to no retention on RP columns.[18][19] Small, polar GTIs like residual piperidine or small alkylating agents can be effectively retained and separated using HILIC.[19] A key advantage for MS detection is that HILIC uses mobile phases with a high percentage of organic solvent, which promotes more efficient desolvation and ionization in the MS source, often leading to a significant sensitivity enhancement.[20]

ParameterReversed-Phase (RP) LCHydrophilic Interaction (HILIC)Senior Scientist's Rationale
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)The choice is dictated by the "like dissolves like" principle; a non-polar column for non-polar analytes and vice-versa.[18]
Mobile Phase High aqueous content for polar analytesHigh organic content (typically >80% ACN)HILIC's high organic mobile phase is advantageous for MS sensitivity.[20] RP methods for polar analytes may use 100% aqueous mobile phases, which can be less efficient for ESI.
Elution Order Non-polar compounds retained longerPolar compounds retained longerHILIC provides an orthogonal (completely different) separation mechanism to RP, which is useful for complex samples or for confirming peak purity.[21]
Typical Analytes Moderately polar to non-polar GTIs (e.g., larger sulfonate esters, aromatic impurities)Highly polar GTIs (e.g., piperidine, small alkyl amines, some alkyl halides)A risk-based approach requires evaluating the polarity of all potential GTIs. It may be necessary to develop two separate methods (one RP, one HILIC) to cover the full range of potential impurities.

Field-Proven Protocol: Targeted Analysis of Piperidine using LC-MS/MS

This protocol describes a robust, validated method for quantifying piperidine as a potential genotoxic impurity in an API. It is based on established methodologies and principles of analytical chemistry.[8][9]

1. Rationale and System Selection:

  • Objective: To achieve a Limit of Quantification (LOQ) below the required control threshold, typically in the low ppm range relative to the API concentration.

  • Instrument: A Triple Quadrupole LC-MS/MS is selected for its superior sensitivity and robustness in a QC environment.[13]

  • Chromatography: Piperidine is a small, polar amine. While an RP C18 column can be used, careful method development is required. A HILIC approach could also be considered for enhanced retention and sensitivity. Here, we detail a well-documented RP method.[8]

2. Step-by-Step Methodology:

  • Step 2.1: Standard and Sample Preparation

    • Rationale: Accurate preparation is the foundation of accurate quantification. The diluent must solubilize both the API and the impurity without causing degradation. High-purity solvents are essential to minimize background noise.

    • Procedure:

      • Prepare a stock solution of piperidine reference standard (e.g., 100 µg/mL) in methanol.

      • Perform serial dilutions to prepare calibration standards ranging from approximately 0.01 µg/mL to 0.5 µg/mL.[8]

      • Accurately weigh and dissolve the API sample in a suitable diluent (e.g., a mixture of water and methanol) to a high concentration (e.g., 10 mg/mL) to maximize impurity detection.[22]

      • Prepare a spiked sample by adding a known amount of piperidine to the API solution to verify accuracy and assess matrix effects.

  • Step 2.2: LC Method Parameters

    • Rationale: The chromatographic parameters are optimized to achieve good peak shape for piperidine, resolve it from the large API peak and other impurities, and ensure a stable baseline.

    • Procedure:

      • Column: Atlantis C18, 3.9 x 100 mm, 5 µm (or equivalent modern C18 column).[8]

      • Mobile Phase A: 0.05% Formic Acid in Water. The acid protonates the piperidine, aiding in retention and promoting good ionization (formation of [M+H]+).

      • Mobile Phase B: Methanol.[8]

      • Gradient: A gradient elution (e.g., starting with low %B and increasing) is often necessary to elute the highly concentrated API peak later, preventing it from interfering with the early-eluting piperidine.

      • Flow Rate: 1.0 mL/min.[8]

      • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[8]

      • Injection Volume: 5 µL.[8]

  • Step 2.3: MS/MS Method Parameters

    • Rationale: Parameters are optimized to maximize the signal for the specific transition of piperidine while minimizing noise.

    • Procedure:

      • Ionization Mode: Positive Electrospray Ionization (ESI+). Piperidine is a basic amine that readily accepts a proton.

      • MRM Transition: Piperidine has a monoisotopic mass of 85.15. The precursor ion ([M+H]+) is m/z 86.1. This ion is fragmented in the collision cell, and a specific, stable product ion is monitored. The exact transition (e.g., 86.1 -> 58.1) must be optimized by infusing a standard solution.

      • Optimization: The collision energy and other source parameters (e.g., ionization voltage, gas flows) are fine-tuned to achieve the maximum signal intensity for the chosen transition.[9]

3. System Validation and Trustworthiness:

  • System Suitability Test (SST): Before any sample analysis, inject a mid-level calibration standard multiple times (e.g., n=6). The relative standard deviation (%RSD) for peak area and retention time should be within tight limits (e.g., <5% and <2%, respectively) to prove system precision.

  • LOD/LOQ Determination: The Limit of Detection (LOD) and Limit of Quantification (LOQ) must be experimentally determined and demonstrated to be below the control threshold required by the TTC calculation. A typical LOQ for piperidine could be around 0.03 µg/mL.[8]

  • Linearity: The calibration curve must demonstrate linearity across the operational range with a correlation coefficient (R²) > 0.99.[8]

  • Specificity: Analyze a blank diluent and an unspiked API sample to ensure no interfering peaks are present at the retention time of piperidine.

By embedding these validation checks, the protocol becomes a self-validating system, ensuring that every batch of data is trustworthy and defensible.

Conclusion

The control of genotoxic impurities in the synthesis of piperidine-containing APIs is a non-negotiable aspect of pharmaceutical development and manufacturing. A successful control strategy is built upon a foundation of thorough process understanding and the intelligent application of advanced analytical technologies. While Triple Quadrupole LC-MS/MS remains the benchmark for targeted, ultra-sensitive quantification of known GTIs, high-resolution systems like Q-TOF provide an indispensable tool for discovery and comprehensive impurity profiling during development. The choice of chromatographic mode—RP or HILIC—must be tailored to the physicochemical properties of the potential impurities. By combining a risk-based approach with robustly validated, sensitive, and specific LC-MS methods, researchers and drug developers can confidently ensure the safety and quality of their products.

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. Available at: [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. Available at: [Link]

  • LCMS systems, quadrupole mass analyzer, TOF, QTOF - Agilent. Available at: [Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Available at: [Link]

  • Genotoxic impurities in pharmaceutical products. Available at: [Link]

  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available at: [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - DSpace. Available at: [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Available at: [Link]

  • Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. Available at: [Link]

  • (PDF) Genotoxic Impurities in Pharmaceuticals - ResearchGate. Available at: [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Questions and answers on the 'Guideline on the limits of genotoxic impurities'. Available at: [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available at: [Link]

  • Difference between a Triple Quad and a Triple TOF : r/massspectrometry - Reddit. Available at: [Link]

  • Genotoxic Impurities in Pharmaceuticals - SciSpace. Available at: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Comparison of a triple-quadrupole and a quadrupole time-of-flight mass analyzer to quantify 16 opioids in human plasma | Request PDF - ResearchGate. Available at: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. Available at: [Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations - Oxford Academic. Available at: [Link]

Sources

Comparing the reactivity of 4-substituted piperidines in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-substituted piperidines in cross-coupling reactions, specifically focusing on Palladium-catalyzed C-N bond formation (Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Executive Summary

In drug discovery, the piperidine ring is a privileged pharmacophore.[1] However, the introduction of substituents at the 4-position—common for optimizing metabolic stability or potency—drastically alters the amine's reactivity profile.[1]

This guide compares the performance of 4-substituted piperidines (4-R-Pip) in cross-coupling. The core finding is that electronic effects dominate over steric effects at the 4-position.[1] Unlike 2-substituted piperidines, where steric clash with the metal center is the primary failure mode, 4-substituted analogs influence reaction rates primarily through nucleophilicity modulation (pKa) and conformational bias .[1]

Mechanistic Drivers of Reactivity[2]

Electronic Modulation (pKa & Nucleophilicity)

The reactivity of the secondary amine nitrogen is linearly correlated with the electron-donating or withdrawing nature of the 4-substituent.[1]

  • Electron-Donating Groups (EDGs): (e.g., -CH3) Increase electron density on the nitrogen, raising the pKa and enhancing nucleophilicity.[1] These are generally more reactive than unsubstituted piperidine.[1]

  • Electron-Withdrawing Groups (EWGs): (e.g., -F, -CF3, -CN, -COOR) Inductively withdraw electron density, lowering the pKa.[1] This stabilizes the amine but makes the N-H bond more acidic and the lone pair less available for oxidative addition or nucleophilic attack.[1]

Conformational Bias

The 4-substituent dictates the ring pucker.[1]

  • Equatorial Preference: Most substituents (Me, Ph) prefer the equatorial position to minimize 1,3-diaxial interactions.[1] This locks the piperidine in a chair conformation where the N-H is accessible.[1]

  • Axial Preference (The Fluorine Effect): 4-Fluoropiperidine often exhibits an axial preference due to the gauche effect (charge-dipole interactions), which can subtly alter the vector of nucleophilic attack and solvation shell, slightly retarding reaction rates beyond simple inductive effects.[1]

Comparative Data: Substituent Effects

Table 1: Estimated Electronic & Reactivity Profiles

Substituent (4-R)Electronic EffectApprox. pKa (H₂O)*Relative NucleophilicityRec.[1] Catalyst System
-CH₃ (Methyl) Weak EDG (+I)~11.3High (1.2x vs H)Standard (Pd/BINAP)
-H (Parent) Reference~11.2Baseline (1.0)Standard (Pd/BINAP)
-OH (Hydroxy) EWG (-I) / EDG (+M)~10.8Moderate (0.8x)Pd/BrettPhos (protect -OH if possible)
-F (Fluoro) Strong EWG (-I)~9.5Low (0.4x)Pd/RuPhos or Pd/XPhos
-CF₃ (Trifluoromethyl) Strong EWG (-I)~8.8Very Low (<0.1x)Pd/BrettPhos Gen-3
-CN (Cyano) Strong EWG (-I, -M)~8.5Very Low (<0.1x)Pd/BrettPhos Gen-3

*Note: pKa values are approximate aqueous values; trends hold in organic solvents (DMSO/MeCN).[1]

Reaction Workflows & Decision Logic

The choice of ligand and base is critical when moving from electron-rich (4-Me) to electron-poor (4-CF₃) piperidines.

Diagram 1: Ligand Selection Decision Tree

LigandSelection Start Select 4-Substituted Piperidine CheckElectronic Check Electronic Nature (pKa) Start->CheckElectronic Rich Electron Rich/Neutral (4-Me, 4-H, 4-Bn) CheckElectronic->Rich pKa > 10 Poor Electron Deficient (4-F, 4-CF3, 4-CN) CheckElectronic->Poor pKa < 10 Steric Is the Electrophile (Ar-X) Sterically Hindered? Rich->Steric Advanced Advanced Systems Required: High Turnover/Strong Binding Poor->Advanced Standard Standard Conditions: Pd(OAc)2 + BINAP Base: Cs2CO3 or NaOtBu Steric->Standard No (e.g., 4-Br-Toluene) Bulky Bulky Ligand Required: Pd2(dba)3 + DavePhos or Pd-PEPPSI-IPr Steric->Bulky Yes (e.g., 2-Br-Toluene) Brett BrettPhos / RuPhos Base: LHMDS or NaOtBu Advanced->Brett Maximize Amine Binding

Caption: Decision matrix for optimizing catalyst systems based on the electronic properties of the 4-substituted piperidine.

Experimental Protocols

Protocol A: Standard Coupling (4-H, 4-Me, 4-Bn)

Applicability: High-yielding for electron-rich amines. Mechanism: Standard Pd(0)/Pd(II) cycle.[1] Reductive elimination is facile.[1]

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1]

    • 4-Methylpiperidine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)[1]

    • BINAP (3 mol%)[1]

    • Cs₂CO₃ (1.5 equiv)[1]

    • Toluene (0.2 M)

  • Procedure:

    • Charge an oven-dried vial with Pd(OAc)₂, BINAP, and Cs₂CO₃.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add Aryl Bromide and Toluene.[1] Stir at RT for 5 min to pre-complex.

    • Add 4-Methylpiperidine.[1]

    • Heat to 80°C for 12 hours.

    • Validation: Monitor by LCMS. Conversion should be >95%.

Protocol B: Coupling Electron-Deficient Amines (4-F, 4-CF₃)

Applicability: Required for amines with pKa < 10.[1] Challenge: The amine is a poor ligand for the Pd(II) intermediate; reductive elimination is slow relative to β-hydride elimination (if alkyl groups present) or protodehalogenation.[1] Solution: Use BrettPhos or RuPhos (bulky, electron-rich biaryl phosphines) to facilitate amine coordination and accelerate reductive elimination.[1]

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • 4-(Trifluoromethyl)piperidine (1.2 equiv)

    • BrettPhos Pd G3 Precatalyst (2-5 mol%)

    • NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Stronger base required.

    • 1,4-Dioxane (0.2 M)[1]

  • Procedure:

    • Charge vial with Precatalyst, NaOtBu, and Aryl Halide (if solid).[1]

    • Evacuate/Argon purge.[1]

    • Add Dioxane and Amine.[1]

    • Heat to 100°C for 4-16 hours.

    • Note: If conversion is low, switch base to LHMDS (Lithium Hexamethyldisilazide) to deprotonate the amine in situ more effectively.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (4-F/4-CF₃) Poor nucleophilicity; amine fails to bind Pd(II).Switch to BrettPhos or JackiePhos . Increase concentration (1.0 M). Use LHMDS.[1]
Protodehalogenation (Ar-H) β-hydride elimination from the amine or solvent.[1]Avoid alcoholic solvents.[1] Ensure anhydrous conditions. Lower temp if possible.
Regioselectivity (if Ar-X has multiple sites) Electronic differentiation.4-Substituted piperidines are highly sensitive to electrophile electronics.[1] They will couple at the most electron-deficient site (SₙAr-like behavior) preferentially.[1]
Diagram 2: Mechanistic Bottlenecks

Mechanism cluster_legend Critical Step for EWG-Piperidines OxAdd Oxidative Addition (Ar-Pd-X) Coord Amine Coordination (Rate Limiting for 4-CF3) OxAdd->Coord Pd(II) Deprot Deprotonation Coord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido

Caption: For electron-deficient piperidines, amine coordination is often the rate-limiting step, requiring electron-rich ligands on Palladium.

References

  • Buchwald, S. L., et al. "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides."[1] Journal of Organic Chemistry, 2000.[1] Link[1]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides."[1] Accounts of Chemical Research, 2008.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link

  • O'Hagan, D. "Understanding the conformational behavior of fluorinated piperidines."[1] Chemistry – A European Journal, 2020.[1][2] Link[1]

  • Vertex AI Search. "pKa values of 4-substituted piperidines.

Sources

A Senior Application Scientist's Guide to Screening 4-(Tert-butoxy)piperidine Derivative Libraries for Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of FDA-approved drugs.[1] Its metabolic stability and ability to modulate pharmacokinetic properties make it a highly privileged structure.[1] This guide focuses on a specific, yet versatile, subclass: 4-(tert-butoxy)piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group at the 4-position offers a strategic advantage, enabling the synthesis of diverse chemical libraries with tailored functionalities.[1] This document provides an in-depth comparison of screening strategies for identifying novel biological activities within these libraries, supported by experimental insights and protocols.

The Strategic Advantage of the this compound Scaffold

The this compound moiety serves as a versatile building block in drug discovery. The Boc group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for selective modifications at other positions of the molecule.[1] This facilitates the creation of diverse libraries of compounds, which is crucial for high-throughput screening campaigns aimed at identifying novel drug candidates. The piperidine ring itself is a key pharmacophore that can interact with various biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes.[1][2]

Comparative Analysis of Screening Methodologies

The selection of an appropriate screening assay is paramount and is dictated by the desired biological target. Here, we compare several common screening approaches for libraries of this compound derivatives.

Target-Based vs. Phenotypic Screening

dot

Caption: Comparison of Target-Based and Phenotypic Screening Approaches.

Target-based screening is a hypothesis-driven approach where compounds are tested for their ability to modulate a known biological target. This method is highly specific and provides direct evidence of a compound's mechanism of action. In contrast, phenotypic screening is a more exploratory approach that identifies compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific target.

Screening for Kinase Inhibitory Activity

Protein kinases are a major class of drug targets, particularly in oncology.[3] Libraries of this compound derivatives can be effectively screened for kinase inhibitory activity using various in vitro assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for screening a library of this compound derivatives against a specific kinase.

1. Materials and Reagents:

  • Kinase of interest (e.g., recombinant human kinase)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Library of this compound derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

2. Procedure:

  • Prepare serial dilutions of the library compounds and the positive control in DMSO.

  • In a 384-well plate, add 5 µL of the kinase solution to each well.

  • Add 1 µL of each compound dilution or control to the respective wells.

  • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

dot

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compounds) Start->Prepare_Reagents Dispense_Kinase Dispense Kinase into 384-well plate Prepare_Reagents->Dispense_Kinase Add_Compounds Add Library Compounds and Controls Dispense_Kinase->Add_Compounds Incubate1 Incubate (10 min) Add_Compounds->Incubate1 Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Incubate1->Add_Substrate_ATP Incubate2 Incubate (1 hr, 30°C) Add_Substrate_ATP->Incubate2 Add_Detection_Reagent Add Detection Reagent Incubate2->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Analyze Data (% Inhibition, IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Screening for Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have shown promise in this area.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the antimicrobial activity of a compound library.

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Library of this compound derivatives dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • 96-well microplates

  • Resazurin solution (viability indicator)

2. Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the library compounds and controls in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours.

  • Visually inspect the plates for a color change (blue to pink indicates bacterial growth).

  • The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Comparative Biological Activity Data

Compound ClassTarget/ActivityIC50/MIC (µM)Reference
4-Piperidine-based thiosemicarbazonesDihydrofolate Reductase (DHFR)13.70 - 47.30[4]
Piperine DerivativesPPARγ Agonist1.03 - 79.32[5]
4-(1-pyrrolidinyl) piperidine analogsAnalgesic Activity (in vivo)Significant at 50 mg/kg
Zwitterionic piperidine amidesP2Y14 Receptor Affinity≤0.300[6]
Piperidine/piperazine-based compoundsSigma 1 Receptor (S1R)0.0032 - 0.434[7]

Modulation of Signaling Pathways

Piperidine derivatives are known to modulate various signaling pathways. For instance, compounds acting on GPCRs can influence downstream signaling cascades involving second messengers like cAMP and calcium.

dot

GPCR_Signaling Ligand This compound Derivative (Ligand) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR Signaling Pathway Modulated by a Piperidine Derivative.

Conclusion and Future Directions

Libraries of this compound derivatives represent a valuable resource for the discovery of novel bioactive compounds. The strategic use of the Boc protecting group allows for the generation of chemical diversity, which, when coupled with robust screening methodologies, can lead to the identification of potent and selective modulators of various biological targets. The comparative data and protocols presented in this guide offer a framework for researchers to design and execute effective screening campaigns. Future efforts should focus on expanding the diversity of these libraries and employing high-content screening and other advanced techniques to uncover novel therapeutic agents.

References

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22645. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Daulet, G.D., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130-142. [Link]

  • Saify, Z.S., et al. (2013). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Pakistan Journal of Pharmaceutical Sciences, 26(4), 743-749. [Link]

  • Ko, H., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 62(17), 8089-8103. [Link]

  • Szałaj, N., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 27(19), 6296. [Link]

  • Frattaroli, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1550. [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[Link]

  • Jabeen, A., et al. (2014). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1381-1386. [Link]

  • Saify, Z.S., et al. (2013). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 18(12), 14645-14659. [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

  • Zaveri, N. T., et al. (2001). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Journal of Combinatorial Chemistry, 3(4), 344-351. [Link]

  • Brehm, M., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(21), 5038. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.